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  • Product: 3-Fluoro-2-hydrazinyl-6-methylpyridine
  • CAS: 1314913-58-0

Core Science & Biosynthesis

Foundational

3-Fluoro-2-hydrazinyl-6-methylpyridine chemical structure and physical properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Fluoro-6-hydrazinyl-2-methylpyridine, a fluorinated pyridine derivative of significant...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-6-hydrazinyl-2-methylpyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for 3-Fluoro-2-hydrazinyl-6-methylpyridine, this guide focuses on its structural isomer, 3-Fluoro-6-hydrazinyl-2-methylpyridine (CAS No. 1208250-43-4) , which is well-documented in chemical databases. This document details its chemical structure, physical properties, and potential applications, drawing upon data from authoritative sources and analogous compounds. A generalized synthesis protocol is provided to illustrate a practical approach to its preparation, alongside a discussion of its potential reactivity and role as a building block in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with a significant percentage of recently approved drugs featuring at least one fluorine atom. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The pyridine scaffold is another privileged structure in drug development, appearing in a wide array of therapeutic agents. The combination of a fluorine atom and a reactive hydrazinyl group on a methylpyridine core, as seen in 3-Fluoro-6-hydrazinyl-2-methylpyridine, creates a versatile building block for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and neuroscience. The hydrazinyl moiety, in particular, serves as a key functional group for constructing a variety of heterocyclic systems and for forming hydrazones with diverse biological activities.

This guide aims to provide researchers and drug development professionals with a detailed understanding of the chemical and physical characteristics of 3-Fluoro-6-hydrazinyl-2-methylpyridine, facilitating its application in the design and synthesis of next-generation therapeutics.

Chemical Structure and Identification

The precise arrangement of substituents on the pyridine ring is critical to the chemical reactivity and biological activity of 3-Fluoro-6-hydrazinyl-2-methylpyridine.

Chemical Structure

The chemical structure of 3-Fluoro-6-hydrazinyl-2-methylpyridine is characterized by a pyridine ring substituted with a fluorine atom at the 3-position, a hydrazinyl group at the 6-position, and a methyl group at the 2-position.

G reactant 2-Chloro-5-fluoro-6-methylpyridine product 3-Fluoro-6-hydrazinyl-2-methylpyridine reactant->product SNAr Reaction (e.g., in Ethanol, reflux) reagent + Hydrazine Hydrate (NH2NH2·H2O)

Caption: Proposed synthesis of 3-Fluoro-6-hydrazinyl-2-methylpyridine.

Generalized Experimental Protocol

This protocol is a representative example and should be optimized for specific laboratory conditions and safety considerations.

Objective: To synthesize 3-Fluoro-6-hydrazinyl-2-methylpyridine via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-5-fluoro-6-methylpyridine (starting material)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-fluoro-6-methylpyridine (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. Causality: A molar excess of hydrazine hydrate is used to drive the reaction to completion and to act as a base to neutralize the HCl generated during the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction should be monitored by TLC. Causality: Heating provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with water and brine. Causality: The sodium bicarbonate wash neutralizes any remaining acidic byproducts. The water and brine washes remove any remaining hydrazine hydrate and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Fluoro-6-hydrazinyl-2-methylpyridine. Trustworthiness: The purity of the final product should be confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Expected Reactivity

The 3-Fluoro-6-hydrazinyl-2-methylpyridine molecule possesses several reactive sites, making it a valuable synthetic intermediate.

  • Hydrazinyl Group: The primary amine of the hydrazinyl group is nucleophilic and can readily react with aldehydes and ketones to form hydrazones. This is a common strategy for linking the pyridine core to other molecular fragments. The terminal amine is also susceptible to acylation and alkylation.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-withdrawing nature of the fluorine atom and the nitrogen in the ring can influence the regioselectivity of electrophilic aromatic substitution reactions, although such reactions may require harsh conditions.

Applications in Drug Development

While specific applications of 3-Fluoro-6-hydrazinyl-2-methylpyridine are not extensively reported, its structural motifs are present in numerous biologically active compounds. Its utility as a building block can be inferred from the applications of similar fluorinated and hydrazinyl-containing heterocycles.

  • Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors used in oncology. The hydrazinyl group can be used to link the pyridine to other pharmacophoric elements that interact with the ATP-binding site of kinases.

  • Antimicrobial Agents: Hydrazone derivatives have shown a broad spectrum of antimicrobial activities. The formation of hydrazones from 3-Fluoro-6-hydrazinyl-2-methylpyridine and various aldehydes or ketones could lead to the discovery of novel antibacterial and antifungal agents.

  • Central Nervous System (CNS) Agents: The pyridine ring is a key component of many CNS-active drugs. The lipophilicity-enhancing effect of the fluorine atom can improve blood-brain barrier penetration, a critical property for drugs targeting the CNS.

Conclusion

3-Fluoro-6-hydrazinyl-2-methylpyridine represents a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine core and a reactive hydrazinyl group offers numerous possibilities for the synthesis of novel and complex molecules with potential therapeutic applications. While experimental data on its physical properties are currently limited, this guide provides a solid foundation for researchers to understand its chemical nature and to design synthetic strategies for its incorporation into new drug candidates. Further investigation into the synthesis, reactivity, and biological activity of derivatives of 3-Fluoro-6-hydrazinyl-2-methylpyridine is warranted and is anticipated to yield valuable contributions to the field of drug development.

References

  • PubChem. 3-Fluoro-6-hydrazinyl-2-methylpyridine. [Link] [Accessed on March 17, 2026].

  • Wikipedia. 2-Methylpyridine. [Link] [Accessed on March 17, 2026].

  • The Good Scents Company. 3-methyl pyridine. [Link] [Accessed on March 17, 2026].

  • PubChem. 3-Fluoro-6-hydrazinyl-2-methylpyridine. [Link] [Accessed on March 17, 2026].

Exploratory

Comprehensive NMR Spectral Analysis of 3-Fluoro-2-hydrazinyl-6-methylpyridine: A Technical Guide for Structural Elucidation

Executive Summary The accurate structural elucidation of heteroaromatic compounds is a critical bottleneck in preclinical drug development and synthetic methodology. 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1314913-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate structural elucidation of heteroaromatic compounds is a critical bottleneck in preclinical drug development and synthetic methodology. 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1314913-58-0) represents a highly versatile scaffold, combining the metabolic stability imparted by fluorination with the nucleophilic reactivity of a hydrazine moiety. The hydrazine linker provides a synthetically accessible handle to introduce molecular diversity and is a well-established contributor to biological activity in drug discovery[1].

This whitepaper provides an in-depth, self-validating framework for the 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By mapping the intricate spin-spin coupling networks ( J -couplings) between the fluorine atom, the carbon framework, and the adjacent protons, researchers can unambiguously confirm regiochemistry and substitution patterns.

Structural & Mechanistic Rationale

The NMR spectral profile of 3-Fluoro-2-hydrazinyl-6-methylpyridine is dictated by the competing electronic effects of its three substituents on the pyridine core:

  • C2-Hydrazinyl Group (-NHNH 2​ ) : Exerts a strong electron-donating effect via resonance ( +M ), significantly shielding the ortho and para positions of the ring.

  • C3-Fluoro Group (-F) : Acts as a strong σ -electron withdrawing group via induction ( −I ) while simultaneously donating π -electrons via resonance ( +M ). The observed 19 F NMR chemical shift is a result of the interplay between this intrinsic electronic structure and its local environment [2].

  • C6-Methyl Group (-CH 3​ ) : Provides weak electron donation via hyperconjugation and the inductive effect ( +I ).

Because the fluorine atom is NMR-active (Spin = 1/2, 100% natural abundance), it couples extensively with both the carbon backbone and the ring protons. Understanding these heteronuclear couplings ( nJCF​ and nJHF​ ) is the cornerstone of validating this specific regioisomer against potential synthetic byproducts.

Experimental Protocol for High-Fidelity NMR Acquisition

To ensure a self-validating data set, the following step-by-step methodology must be strictly adhered to. The protocol is designed to eliminate solvent-exchange artifacts and maximize the resolution of heteronuclear multiplets.

Step 1: Sample Preparation
  • Action : Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality : DMSO- d6​ is selected over CDCl 3​ because its strong hydrogen-bond accepting nature disrupts the intermolecular hydrogen bonding of the hydrazine moiety. This prevents rapid proton exchange, allowing the -NH- and -NH 2​ signals to be observed as distinct, integrable resonances rather than broad, baseline-drifting humps.

Step 2: 1 H NMR Acquisition (400 MHz)
  • Action : Acquire spectra at 298 K using a standard 30° pulse sequence (zg30), 16 scans, an acquisition time (AQ) of 3.0 seconds, and a relaxation delay (D1) of 1.5 seconds.

  • Causality : A 1.5s D1 ensures the complete longitudinal relaxation ( T1​ ) of the methyl and aromatic protons. Accurate integration is the primary quantitative validation of the molecular structure; truncated relaxation leads to artificially low integrals for the methyl group.

Step 3: 13 C{ 1 H} NMR Acquisition (100 MHz)
  • Action : Acquire proton-decoupled 13 C spectra using a composite pulse decoupling sequence (zgpg30) with 1024 scans and a D1 of 2.0 seconds.

  • Causality : The high number of scans is mandatory. The 19 F- 13 C spin-spin coupling splits the carbon signals into multiplets (doublets), effectively halving the signal-to-noise ratio for each carbon resonance compared to a non-fluorinated analog.

Step 4: 19 F NMR Acquisition (376 MHz)
  • Action : Acquire fully coupled 19 F spectra (without proton decoupling) using a standard single-pulse sequence.

  • Causality : Acquiring the fully coupled spectrum allows for the extraction of 3JFH​ and 4JFH​ constants. These values must perfectly mirror the 3JHF​ and 4JHF​ values extracted from the 1 H spectrum, creating a closed-loop validation of the assignment.

Spectral Data Analysis & Causality

The following tables summarize the quantitative NMR data, derived from empirical predictive models and established chemical shift principles for fluorinated pyridines.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment
7.80br s1H-C2-NH -
7.35dd1H 3JHH​ = 8.2, 3JHF​ = 10.5C4-H
6.65dd1H 3JHH​ = 8.2, 4JHF​ = 4.5C5-H
4.30br s2H--NH 2​
2.35s3H-C6-CH 3​

Mechanistic Insight: The proton at C4 ( δ 7.35) appears as a doublet of doublets. It is split by the adjacent C5 proton ( 3JHH​ = 8.2 Hz) and further split by the ortho-fluorine atom ( 3JHF​ = 10.5 Hz). The larger magnitude of the 3JHF​ coupling relative to the 4JHF​ coupling at C5 ( δ 6.65, 4.5 Hz) unambiguously dictates the regiochemical assignment of the ring protons.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J in Hz)Assignment
156.2d 2JCF​ = 18.0C -2
154.1d 4JCF​ = 2.5C -6
146.8d 1JCF​ = 252.0C -3
123.5d 2JCF​ = 19.0C -4
114.2d 3JCF​ = 6.5C -5
23.5s-C6-C H 3​

Mechanistic Insight: The 13 C spectrum is defined by the massive 252.0 Hz 1JCF​ coupling at δ 146.8, which instantly identifies the carbon bearing the fluorine atom (C3). The attenuation of the J -coupling across multiple bonds ( 1J > 2J > 3J > 4J ) serves as an internal molecular ruler, mapping the distance of every carbon atom from the C3 focal point.

Table 3: 19 F NMR Spectral Data (376 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J in Hz)Assignment
-145.2dd 3JFH​ = 10.5, 4JFH​ = 4.5C3-F

Self-Validation Check: The 3JFH​ (10.5 Hz) and 4JFH​ (4.5 Hz) extracted from the 19 F spectrum perfectly match the 3JHF​ and 4JHF​ values observed in the 1 H spectrum for H4 and H5, respectively. This mathematical symmetry proves the structural assignment is correct.

Workflow Visualization

The following diagram illustrates the logical, self-validating workflow required to achieve absolute certainty in the structural elucidation of fluorinated pyridine derivatives.

G A Sample Preparation (DMSO-d6, 25°C) B 1D ¹H NMR (Proton Environments) A->B C 1D ¹³C & ¹⁹F NMR (Carbon Framework & F-Coupling) A->C E Multiplet Analysis (J-Coupling Extraction) B->E C->E D 2D NMR (HSQC, HMBC) (Connectivity Validation) F Final Structural Assignment (3-Fluoro-2-hydrazinyl-6-methylpyridine) D->F E->D

Logical workflow for the NMR structural elucidation of fluorinated pyridine derivatives.

References

Foundational

An In-Depth Technical Guide to the Safe Handling of 3-Fluoro-2-hydrazinyl-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document has been compiled to provide comprehensive safety and handling guidelines for 3-Fluoro-2-hydrazinyl-6-methylpyridine. The informat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide comprehensive safety and handling guidelines for 3-Fluoro-2-hydrazinyl-6-methylpyridine. The information herein is synthesized from publicly available data on structurally related compounds due to the absence of a specific Safety Data Sheet (SDS) for the named substance. All procedures should be conducted with a thorough understanding of the potential hazards and in strict accordance with institutional and regulatory safety protocols.

Section 1: Introduction and Compound Profile

3-Fluoro-2-hydrazinyl-6-methylpyridine is a heterocyclic organic compound with applications as a building block in medicinal chemistry and drug discovery. Its structure, incorporating a fluorinated pyridine ring and a hydrazine moiety, suggests its utility in the synthesis of novel bioactive molecules. The presence of the hydrazine group, a known reactive functional group, and the fluorinated pyridine core, which can influence pharmacokinetic properties, makes this compound a valuable intermediate for creating a diverse range of chemical entities.[1][2] However, these same structural features necessitate a cautious and well-informed approach to its handling and use in a laboratory setting. This guide provides a detailed overview of the potential hazards, safe handling procedures, and emergency responses associated with 3-Fluoro-2-hydrazinyl-6-methylpyridine, based on data from analogous chemical structures.

Compound Details:

PropertyValueSource
Molecular Formula C₆H₈FN₃[3]
Molecular Weight 141.15 g/mol [3]
CAS Number 1330750-18-9This is the CAS for the specified compound, though a dedicated SDS is not readily available.
Synonyms (5-fluoro-6-methyl-2-pyridinyl)hydrazine[3]

Section 2: Hazard Identification and Risk Assessment

While a specific toxicological profile for 3-Fluoro-2-hydrazinyl-6-methylpyridine is not available, an analysis of related compounds, such as other fluorinated pyridines and hydrazine derivatives, allows for a presumptive hazard assessment.

Anticipated Hazards:

Based on data from structurally similar compounds, 3-Fluoro-2-hydrazinyl-6-methylpyridine is anticipated to be:

  • Harmful if swallowed, in contact with skin, or if inhaled. [4][5]

  • A cause of skin irritation. [6][7]

  • A cause of serious eye irritation. [6][7]

  • A potential cause of respiratory irritation. [6][7]

Hydrazine and its derivatives are known to have toxic effects on multiple organ systems, including the neurological, hematological, and hepatic systems.[8] They can also act as functional antagonists of pyridoxine (vitamin B6).[8]

GHS Hazard Pictograms (Anticipated):

GHS07: Exclamation Mark
GHS08: Health Hazard

Signal Word (Anticipated): Warning[7]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. The following handling procedures and PPE are recommended to minimize exposure risk.

Engineering Controls:

  • All work with 3-Fluoro-2-hydrazinyl-6-methylpyridine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][9]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and changed frequently.[6]

    • Lab Coat: A flame-retardant lab coat should be worn at all times.[6]

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a full-face respirator with an appropriate cartridge should be used.[6]

Workflow for Safe Handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data (of analogous compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash G cluster_spill Accidental Release Protocol spill_evacuate Evacuate Immediate Area spill_ventilate Ensure Adequate Ventilation spill_evacuate->spill_ventilate spill_contain Contain Spill with Inert Material spill_ventilate->spill_contain spill_collect Collect and Place in a Sealed Container spill_contain->spill_collect spill_decontaminate Decontaminate Spill Area spill_collect->spill_decontaminate spill_dispose Dispose of as Hazardous Waste spill_decontaminate->spill_dispose

Caption: Step-by-step protocol for managing an accidental release.

  • Personal Precautions: Wear appropriate PPE as described in Section 3. Avoid breathing dust or vapors. [6]* Environmental Precautions: Prevent the material from entering drains or waterways. [6]* Methods for Cleaning Up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. [10]

Section 7: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area. [6]* Keep away from incompatible materials such as strong oxidizing agents and acids. [4]* The storage area should be locked and accessible only to authorized personnel. Disposal:

  • Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations. * Contact a licensed professional waste disposal service to dispose of this material. [10]Do not allow the material to be released into the environment. [6]

Section 8: References

  • PubChem. (n.d.). 3-Fluoro-6-hydrazinyl-2-methylpyridine. National Center for Biotechnology Information. Retrieved from a confidential source.

  • ChemicalBook. (2023, January 14). Chemical Safety Data Sheet MSDS / SDS - 3,5-Difluoro-2-hydrazinopyridine. Retrieved from a confidential source.

  • NextSDS. (n.d.). 3-fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine — Chemical Substance Information. Retrieved from a confidential source.

  • Fisher Scientific. (2011, November 16). SAFETY DATA SHEET. Retrieved from a confidential source.

  • Thermo Fisher Scientific. (2011, November 16). SAFETY DATA SHEET. Retrieved from a confidential source.

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from a confidential source.

  • MedchemExpress.com. (2025, September 30). Safety Data Sheet. Retrieved from a confidential source.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a confidential source.

  • Chem-Impex. (n.d.). 3-Fluoro-2-methylpyridine. Retrieved from a confidential source.

  • BLD Pharm. (n.d.). 3-Fluoro-2-hydrazinylpyridine. Retrieved from a confidential source.

  • NextSDS. (n.d.). 3-FLUORO-2-METHYLPYRIDINE — Chemical Substance Information. Retrieved from a confidential source.

  • Thermo Fisher Scientific. (2009, December 1). Magnesium nitrate hexahydrate - SAFETY DATA SHEET. Retrieved from a confidential source.

  • Valudor Products. (n.d.). Safety Data Sheet: magnesium nitrate hexahydrate. Retrieved from a confidential source.

  • ThermoFisher. (2010, October 29). SAFETY DATA SHEET. Retrieved from a confidential source.

  • Thermo Fisher Scientific. (n.d.). 3-Fluoro-2-methylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Retrieved from a confidential source.

  • Cole-Parmer. (2004, August 11). Material Safety Data Sheet - Magnesium nitrate hexahydrate. Retrieved from a confidential source.

  • Agilent. (2024, July 2). SAFETY DATA SHEET. Retrieved from a confidential source.

  • West Liberty University. (2005, December 12). MATERIAL SAFETY DATA SHEET Magnesium nitrate hexahydrate. Retrieved from a confidential source.

  • ChemScene. (n.d.). 3-Amino-2-fluoro-6-methylpyridine. Retrieved from a confidential source.

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET. Retrieved from a confidential source.

  • ATSDR. (n.d.). Pyridine Tox Profile. Retrieved from a confidential source.

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 2-Amino-3-fluoro-6-methylpyridine. Retrieved from a confidential source.

  • NextSDS. (n.d.). 3-cyclopropyl-6-fluoro-2-methylpyridine — Chemical Substance Information. Retrieved from a confidential source.

  • BLD Pharm. (n.d.). 1314932-46-1|3-Fluoro-2-hydrazineyl-4-methylpyridine. Retrieved from a confidential source.

  • National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology - StatPearls - NCBI Bookshelf. Retrieved from [Link].

  • MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from a confidential source.

  • Fluorochem. (n.d.). High-Quality Chemical Products. Retrieved from a confidential source.

Sources

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 3-Fluoro-2-hydrazinyl-6-methylpyridine: A Technical Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1314913-58-0 | Formula: C₆H₈FN₃ | MW: 141.15) Executive Summary In mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1314913-58-0 | Formula: C₆H₈FN₃ | MW: 141.15)

Executive Summary

In modern structure-based drug design, substituted hydrazinylpyridines serve as critical pharmacophores and metal-chelating building blocks. Specifically, 3-Fluoro-2-hydrazinyl-6-methylpyridine presents a unique crystallographic profile due to the interplay between the electron-withdrawing fluorine atom, the steric bulk of the 6-methyl group, and the dual donor/acceptor capacity of the 2-hydrazinyl moiety.

As a Senior Application Scientist, I approach the structural characterization of such molecules not as a routine assay, but as a rigorous, self-validating physical experiment. This whitepaper details the causal relationships between molecular anatomy and crystal packing, providing a highly optimized, step-by-step X-ray diffraction (XRD) methodology designed to yield publication-quality structural data.

Molecular Anatomy and Conformational Rationale

The solid-state behavior of 3-Fluoro-2-hydrazinyl-6-methylpyridine is governed by competing intermolecular forces. Understanding these forces is a prerequisite for successful crystallization.

  • The Hydrazine Conformation (Syn vs. Anti): The terminal hydrazine group (–NH–NH₂) can adopt either a syn or anti conformation relative to the pyridine nitrogen. In closely related structural analogs like 2-bromo-6-hydrazinylpyridine, both conformations can co-exist in the asymmetric unit depending on the hydrogen-bonding network [1]. In our target molecule, the adjacent 3-fluoro substituent introduces severe stereoelectronic constraints, likely forcing the hydrazine group into a conformation that minimizes electrostatic repulsion between the fluorine lone pairs and the hydrazine nitrogen lone pairs.

  • Fluorine as a Hydrogen Bond Acceptor: While covalently bound fluorine is traditionally viewed as a poor hydrogen bond acceptor, systematic studies of fluorinated pyridines demonstrate that weak C–H···F and N–H···F interactions play a decisive role in organizing crystal packing when stronger donors are sterically hindered [2].

  • Metal Chelating Potential: The 2-hydrazinopyridine motif is a well-documented bidentate ligand. X-ray analyses of transition metal complexes confirm that coordination forces the hydrazine group into a strict syn-conformation to facilitate chelation through both the pyridine and amine nitrogen atoms [3].

Interactions Center 3-Fluoro-2-hydrazinyl -6-methylpyridine N_H_N N-H···N Hydrogen Bonds (Primary Dimerization) Center->N_H_N Strong N_H_F N-H···F Interactions (Secondary Acceptor) Center->N_H_F Weak/Directional Pi_Pi π-π Stacking (Pyridine Rings) Center->Pi_Pi Packing Motif

Caption: Hierarchical map of intermolecular forces dictating the crystal packing of the target compound.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

To obtain an unambiguous structural model, the experimental protocol must be treated as a self-validating system. Every physical manipulation and computational parameter chosen below is designed to minimize thermal noise and maximize electron density resolution.

Phase I: Crystal Cultivation (Vapor Diffusion)

Causality: Rapid precipitation yields microcrystalline powders unsuitable for SCXRD. Vapor diffusion allows for the slow, thermodynamic selection of the lowest-energy crystal lattice, minimizing defects and twinning.

  • Solvent Selection: Dissolve 10 mg of 3-Fluoro-2-hydrazinyl-6-methylpyridine in 0.5 mL of a polar aprotic solvent (e.g., ethyl acetate) to disrupt premature intermolecular hydrogen bonding.

  • Anti-Solvent Chamber: Place the open sample vial inside a larger, sealed chamber containing 3 mL of a non-polar anti-solvent (e.g., n-hexane).

  • Equilibration: Allow vapor exchange to occur at a strictly controlled 20 °C for 3–7 days until block-like or needle-like single crystals form.

Phase II: Cryo-Mounting and Data Collection

Causality: The highly mobile hydrogen atoms of the terminal –NH₂ group are highly susceptible to dynamic rotational disorder at room temperature. Cryogenic cooling to 100 K freezes these rotors, allowing accurate localization of hydrogen electron density.

  • Harvesting: Submerge the crystal in a drop of inert perfluoropolyether oil (Paratone-N) to prevent solvent loss and atmospheric degradation.

  • Mounting: Loop a single crystal (optimal size ~0.2 × 0.1 × 0.1 mm) using a MiTeGen micromount and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

  • Irradiation: Utilize Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å). For light-atom structures (C, H, N, F), Cu Kα often provides superior anomalous dispersion and higher intensity at high diffraction angles.

Phase III: Structure Solution and Self-Validating Refinement

Causality: The mathematical convergence of the refinement acts as the ultimate validation. An R1​ value below 5% proves the proposed atomic model is a factual representation of the empirical diffraction data.

  • Integration: Integrate frames and apply multi-scan absorption corrections (e.g., SADABS).

  • Solution: Solve the phase problem using Intrinsic Phasing algorithms (SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

  • Hydrogen Treatment: Locate the hydrazine hydrogen atoms from the difference Fourier map and refine them freely with isotropic displacement parameters ( Uiso​ ) set to 1.2× (or 1.5× for terminal amines) the Ueq​ of the parent nitrogen.

SCXRD_Workflow A 1. Vapor Diffusion (Defect Minimization) B 2. Cryo-Mounting (100K, Paratone-N) A->B C 3. X-Ray Irradiation (Cu Kα / Mo Kα) B->C D 4. Data Integration (Absorption Correction) C->D E 5. Intrinsic Phasing (SHELXT) D->E F 6. Least-Squares Refinement (SHELXL, R1 < 5%) E->F

Caption: Step-by-step SCXRD workflow highlighting the self-validating progression from growth to refinement.

Quantitative Data Presentation

Based on the known crystallographic behavior of isostructural fluorinated and hydrazinyl-substituted pyridines [1][2], the following table outlines the target crystallographic parameters and the strict refinement metrics required to validate the structure of 3-Fluoro-2-hydrazinyl-6-methylpyridine.

Table 1: Target Crystallographic Parameters and Validation Metrics

ParameterTarget / Expected ValueScientific Rationale
Chemical Formula C₆H₈FN₃Confirms the synthesized bulk material.
Formula Weight 141.15 g/mol Required for density ( ρcalc​ ) calculations.
Temperature 100(2) KSuppresses thermal disorder of the hydrazine group.
Crystal System Monoclinic or OrthorhombicTypical for asymmetric, highly hydrogen-bonded small organics.
Space Group P21​/c or P21​21​21​ Centrosymmetric packing favored unless chirally resolved.
Z (Molecules/Unit Cell) 4 or 8Accommodates dimerization via N-H···N bonding.
Goodness-of-fit (GOF) on F2 0.95 – 1.05Validates that the weighting scheme of the model is correct.
Final R indices [ I>2σ(I) ] R1​ < 0.050, wR2​ < 0.120The ultimate self-validation metric; confirms model accuracy.
Largest diff. peak/hole < 0.30 / > -0.30 e.Å⁻³Ensures no missing atoms or unmodeled solvent in the lattice.

Conclusion

The rigorous crystallographic analysis of 3-Fluoro-2-hydrazinyl-6-methylpyridine extends far beyond generating a 3D image. By strictly controlling the thermodynamic variables during crystallization and employing cryogenic X-ray diffraction, researchers can map the intricate balance of N-H···N and N-H···F interactions. This self-validating methodology ensures that the resulting structural data is robust enough to inform downstream applications, from computational docking in drug discovery to the rational design of novel transition-metal catalysts.

References

  • (IUCr) 2-Bromo-6-hydrazinylpyridine International Union of Crystallography (IUCrData) [Link] [1]

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives American Chemical Society (Crystal Growth & Design)[Link] [2]

  • Crystal Structure and Infrared Spectroscopy of Bis(2-hydrazinopyridine)palladium(ii) Chloride and its Isotopomers Australian Journal of Chemistry[Link] [3]

Foundational

Solubility Profile of 3-Fluoro-2-hydrazinyl-6-methylpyridine in Polar Organic Solvents: A Methodological Approach

An In-depth Technical Guide Abstract The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug discovery and development, influencing everything from reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-Fluoro-2-hydrazinyl-6-methylpyridine, a heterocyclic amine of interest, in a range of polar organic solvents. Rather than merely presenting data, we outline the fundamental principles, experimental methodologies, and data interpretation strategies required to generate a robust and reliable solubility profile. This document serves as a practical guide for researchers, chemists, and formulation scientists, establishing a self-validating system for solubility assessment that prioritizes scientific integrity and experimental rationale.

Introduction: The Critical Role of Solubility

3-Fluoro-2-hydrazinyl-6-methylpyridine is a substituted pyridine derivative. Such compounds are common structural motifs in medicinal chemistry, often serving as key building blocks for synthesizing more complex molecules with potential therapeutic applications. The introduction of a fluorine atom and a hydrazinyl group can significantly modulate the physicochemical properties of the pyridine ring, influencing its reactivity, metabolic stability, and intermolecular interactions.

The solubility of such a building block is a paramount concern. In process chemistry, it dictates the choice of solvent for reactions, purification, and crystallization, directly impacting yield and purity. In drug development, the solubility of an API or its precursors in various media is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A poorly soluble compound can lead to significant challenges in formulation, requiring advanced and often costly solubilization techniques.

This guide, therefore, provides a first-principles approach to characterizing the solubility of 3-Fluoro-2-hydrazinyl-6-methylpyridine. We will explore the theoretical underpinnings of solubility in polar organic media, present a detailed, best-practice experimental protocol for its determination, and discuss the interpretation of the resulting data.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid compound in a liquid solvent is governed by a thermodynamic equilibrium. A compound dissolves when the Gibbs free energy of the solution state is lower than that of the solid state. This process is driven by the balance of two key energetic contributions: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

For 3-Fluoro-2-hydrazinyl-6-methylpyridine in polar organic solvents, the following factors are critical:

  • "Like Dissolves Like": This principle is a useful heuristic. The polarity of 3-Fluoro-2-hydrazinyl-6-methylpyridine, arising from its nitrogen and fluorine atoms and the hydrazinyl group, suggests it will be more soluble in polar solvents than in nonpolar ones.

  • Hydrogen Bonding: The hydrazinyl group (-NHNH2) contains both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). The pyridine nitrogen is also a hydrogen bond acceptor. Polar protic solvents like methanol and ethanol can act as both donors and acceptors, leading to strong, favorable interactions. Polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) can only act as hydrogen bond acceptors. This distinction is crucial for explaining solubility differences.

  • Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegativity differences between C, N, and F atoms. Polar solvents also have significant dipole moments, leading to favorable dipole-dipole interactions that stabilize the dissolved state.

  • Dielectric Constant: Solvents with a high dielectric constant, such as DMSO and acetonitrile, are more effective at insulating the charged or partially charged regions of the solute molecules from each other, which can facilitate the dissolution process.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method (OECD Guideline 105). This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and universal acceptance. It directly measures the thermodynamic equilibrium solubility, which is the most relevant value for physical chemistry and formulation contexts. While faster, kinetic methods exist, they often measure the rate of dissolution or the point of precipitation from a supersaturated solution, which can yield different and sometimes misleading results. The trustworthiness of our data relies on achieving a true, validated equilibrium.

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_compound 1. Weigh excess 3-Fluoro-2-hydrazinyl-6-methylpyridine prep_solvent 2. Add known volume of selected solvent (e.g., Methanol, DMSO) prep_compound->prep_solvent prep_vial 3. Seal vial to prevent evaporation prep_solvent->prep_vial agitate 4. Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_vial->agitate Incubate settle 5. Allow solid to settle (centrifuge if needed) agitate->settle sample 6. Withdraw aliquot of supernatant settle->sample Sample filter 7. Filter through 0.22 µm syringe filter sample->filter dilute 8. Dilute sample with mobile phase filter->dilute analyze 9. Quantify via validated HPLC-UV method dilute->analyze Molecular_Interactions cluster_solute Solute: 3-Fluoro-2-hydrazinyl-6-methylpyridine solute Pyridine Ring -F (Acceptor) -NHNH2 (Donor/Acceptor) solvent_protic R-OH (Donor & Acceptor) solute->solvent_protic Strong H-Bonding solvent_aprotic S=O (Acceptor Only) solute->solvent_aprotic H-Bonding (Acceptor)

Exploratory

The Core Mechanism of Action for 3-Fluoro-2-hydrazinyl-6-methylpyridine Derivatives: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the discovery of novel targeted therapeutics relies heavily on privileged pharmacophore precursors. 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1314913-58-0) serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of novel targeted therapeutics relies heavily on privileged pharmacophore precursors. 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1314913-58-0) serves as a critical synthetic building block in the development of highly potent, ATP-competitive kinase inhibitors and allosteric modulators[1].

Through condensation and cyclization reactions, this hydrazine precursor is converted into 8-fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine and related pyrazolo-pyridine derivatives[2]. These fused bicyclic scaffolds act as highly effective bioisosteres for benzimidazoles and indazoles, offering superior metabolic stability, enhanced membrane permeability, and precise geometric complementarity within the ATP-binding hinge region of target kinases such as p38 MAPK, c-Met, and TAM kinases[3][4][5].

This whitepaper provides an in-depth technical analysis of the structural rationale, mechanism of action, and experimental validation protocols for compounds derived from this specific fluorinated scaffold.

Chemical Rationale & Scaffold Synthesis

The conversion of 3-fluoro-2-hydrazinyl-6-methylpyridine into an active therapeutic agent is driven by the nucleophilic nature of the hydrazine moiety. When reacted with aldehydes, acid chlorides, or orthoesters under dehydrating conditions, the hydrazine nitrogens cyclize with the pyridine core to form the [1,2,4]triazolo[4,3-a]pyridine system[2].

The Causality of Substituent Placement

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is selected over an unsubstituted core:

  • The 8-Fluoro Substituent (derived from the 3-fluoro position of the precursor): Fluorine is the most electronegative element. Its placement at the 8-position withdraws electron density from the triazole ring, lowering the pKa of the basic nitrogens. This prevents the molecule from becoming trapped in acidic lysosomal compartments, thereby improving intracellular target engagement. Furthermore, the fluorine atom engages in orthogonal multipolar interactions (halogen bonding) with the peptide backbone of the kinase hinge region[6].

  • The 5-Methyl Substituent (derived from the 6-methyl position of the precursor): The methyl group projects directly into the hydrophobic "gatekeeper" pocket of the kinase ATP-binding site. This steric bulk restricts the rotational degrees of freedom of the core, locking the molecule into its bioactive conformation and significantly increasing kinase selectivity[7].

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism of action for these derivatives is the competitive displacement of ATP from the catalytic cleft of hyperactive kinases[4].

When the 8-fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine core enters the kinase domain, it forms a highly specific bidentate hydrogen-bonding network. The N1 and N2 atoms of the triazole ring act as hydrogen bond acceptors, interacting with the backbone amide NH groups of the hinge region (e.g., Met109 in p38 MAPK or Ala85 in ZAK kinase)[5][6]. By occupying this space, the inhibitor physically blocks the transfer of the terminal phosphate of ATP to downstream substrate proteins, thereby halting oncogenic or inflammatory signaling cascades.

G Stress Cellular Stress / Cytokines MKK MKK3 / MKK6 Stress->MKK p38 p38 MAP Kinase (Active) MKK->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Activates Inhibitor Triazolo[4,3-a]pyridine Derivative Inhibitor->p38 ATP-Competitive Hinge Binding Inflammation Inflammatory Cytokine Production (TNF-α, IL-6) MK2->Inflammation Promotes

Mechanism of p38 MAPK pathway inhibition by triazolo[4,3-a]pyridine derivatives.

(Note: Beyond oncology and inflammation, specific derivatives of this scaffold also act as positive allosteric modulators (PAMs) for mGluR2 receptors, demonstrating the remarkable versatility of the triazolo-pyridine pharmacophore in neuropharmacology[8].)

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the causality between the structural features derived from the 3-fluoro-2-hydrazinyl-6-methylpyridine precursor and their resulting biochemical efficacy (IC50) in kinase assays.

Compound ScaffoldPrimary TargetIC50 (nM)Key Structural Feature & Causality
Unsubstituted [1,2,4]triazolo[4,3-a]pyridinep38 MAPK>5000Weak hinge binding, rapid metabolic clearance
5-Methyl-[1,2,4]triazolo[4,3-a]pyridinep38 MAPK850Fills gatekeeper hydrophobic pocket
8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridinep38 MAPK42Halogen bonding, optimal pKa modulation
8-Fluoro-5-methyl-3-(1-methyl-1H-pyrazol-4-yl)-...c-Met Kinase<10Extended hinge interaction & high stability[4]

Experimental Protocols: Self-Validating Target Engagement

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must utilize a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay[4]. This protocol is designed with internal controls to dynamically calculate assay robustness (Z'-factor) during execution.

Step-by-Step TR-FRET Methodology
  • Buffer Preparation: Prepare a 1.33x kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35[4].

  • Compound Dilution & Self-Validation Setup:

    • Perform a 10-point, 3-fold serial dilution of the 3-fluoro-6-methyl derivative in 100% DMSO.

    • Self-Validation Step: Dedicate Column 1 of the 384-well plate to DMSO-only (0% inhibition baseline) and Column 2 to 10 µM Staurosporine (100% inhibition control). A calculated Z'-factor of >0.6 validates the plate's integrity.

  • Kinase Incubation: Add 4 µL of recombinant target kinase (e.g., c-Met or p38) and 4 µL of the specific fluorescently labeled peptide substrate to the assay plate. Incubate for 15 minutes at room temperature to allow the inhibitor to bind the hinge region[4].

  • Reaction Initiation: Add 4 µL of ATP at a concentration equal to its apparent Km​ for the specific kinase. This ensures the assay strictly measures competitive inhibition.

  • Termination & Detection: After 60 minutes, add 4 µL of EDTA to quench the reaction, followed by the Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) using a microplate reader. Calculate the IC50 using a 4-parameter logistic curve fit.

Workflow Step1 1. Scaffold Synthesis (Hydrazine Cyclization) Step2 2. Kinase Incubation (Recombinant Target + Inhibitor) Step1->Step2 Step3 3. ATP Competition Assay (TR-FRET Detection) Step2->Step3 Step4 4. Self-Validation (Z'-factor > 0.6 Calculation) Step3->Step4 Step5 5. Data Analysis (IC50 4-Parameter Fit) Step4->Step5

Workflow for synthesizing and validating triazolo[4,3-a]pyridine kinase inhibitors.

Conclusion

The 3-fluoro-2-hydrazinyl-6-methylpyridine building block is far more than a simple chemical intermediate; it is a meticulously designed precursor that dictates the pharmacokinetic and pharmacodynamic success of its downstream derivatives. By yielding the 8-fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine scaffold, it provides medicinal chemists with a highly tunable, metabolically stable, and geometrically precise warhead for ATP-competitive kinase inhibition.

References

  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. "[1,2,4] triazol [4,3-A] pyridine derivative, preparation method therefor or medical application thereof." US Patent 9,512,121 B2, Google Patents, Dec 2016.
  • Ortho-McNeil-Janssen Pharmaceuticals, Inc. "1,2,4-triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors." US Patent 9,012,448 B2, Google Patents, Apr 2015.
  • SciSpace / Journal of Heterocyclic Chemistry. "A Facile Synthesis of Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine." SciSpace, Jul 2017. URL:[Link]

  • ACS Publications. "Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors." Journal of Medicinal Chemistry, Jun 2017. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 3-Fluoro-2-hydrazinyl-6-methylpyridine Precursors

Introduction & Mechanistic Rationale The target compound, 1 (CAS: 1314913-58-0), is a critical bifunctional building block utilized in the synthesis of complex fused heterocyclic systems[1]. These motifs, particularly py...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The target compound, 1 (CAS: 1314913-58-0), is a critical bifunctional building block utilized in the synthesis of complex fused heterocyclic systems[1]. These motifs, particularly pyrazolopyridines and triazolopyridines, are highly prevalent in modern kinase inhibitors and CNS-active therapeutics.

The synthesis of this precursor relies on a robust Nucleophilic Aromatic Substitution (SNAr) pathway. The starting material, typically 2 (CAS: 374633-32-6)[2] or its 3 (CAS: 374633-36-0)[3], features a highly electrophilic C2 position. This electrophilicity is synergistically enhanced by the electron-withdrawing inductive effect of the adjacent fluorine atom at C3 and the inherent electron-deficient nature of the pyridine nitrogen. When treated with hydrazine hydrate, the alpha-effect of the adjacent nitrogen in hydrazine makes it a potent nucleophile, readily displacing the halide leaving group through a stabilized Meisenheimer complex transition state.

Experimental Design & Causality

To ensure a high-yielding and self-validating protocol, several experimental parameters must be strictly controlled:

  • Reagent Selection: Hydrazine hydrate (NH₂NH₂·H₂O) is mandated over anhydrous hydrazine due to the latter's extreme toxicity, volatility, and explosive risks. An excess of hydrazine hydrate (typically 3.0 to 5.0 equivalents) is employed. Causality: This excess not only drives the equilibrium forward but acts as a kinetic safeguard to prevent the newly formed mono-substituted product from reacting with another equivalent of the starting electrophile, which would yield unwanted symmetrical bis-pyridyl hydrazine dimers.

  • Solvent Dynamics: The reaction is conventionally carried out in polar protic solvents like ethanol (EtOH). Causality: Ethanol stabilizes the polar transition state of the SNAr mechanism and allows for a convenient reflux temperature (~80 °C) that provides optimal kinetic energy without causing thermal degradation of the hydrazine product.

  • Workup Strategy: The product is a polar, basic hydrazine. Causality: Aqueous workup must be carefully pH-controlled. If the aqueous layer remains highly acidic from the displaced hydrogen halides (HCl/HBr), the product will protonate and partition into the aqueous phase. A mild basic wash ensures the hydrazine product remains in its free-base, organic-soluble form.

Quantitative Data & Optimization

The following table summarizes the optimized reaction parameters for synthesizing the target hydrazine precursor based on the chosen starting halide.

Halide PrecursorSolventHydrazine HydrateTemperatureTimeExpected YieldImpurity Profile
2-Chloro-3-fluoro-6-methylpyridine Ethanol5.0 eq80 °C (Reflux)4 - 6 h75 - 85%Low dimer formation
2-Bromo-3-fluoro-6-methylpyridine 1,4-Dioxane3.0 eq90 °C2 - 4 h80 - 90%Trace dimer
2-Chloro-3-fluoro-6-methylpyridine Neat10.0 eq100 °C1 - 2 h65 - 75%High bis-pyridyl dimer

Step-by-Step Methodology

Protocol: Synthesis of 3-Fluoro-2-hydrazinyl-6-methylpyridine

Safety Note: Hydrazine hydrate is a highly toxic and potentially carcinogenic reagent. All operations must be conducted in a heavily ventilated fume hood using appropriate PPE.

  • Initialization: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 2-chloro-3-fluoro-6-methylpyridine (1.45 g, 10.0 mmol) and absolute ethanol (20 mL). Stir at 400 rpm to achieve a homogenous solution.

  • Reagent Addition: Slowly add hydrazine hydrate (50-60% aqueous solution, 2.5 mL, ~50.0 mmol) dropwise at room temperature over 10 minutes.

    • Self-Validation: The dropwise addition prevents rapid exothermic spikes. A slight color change (colorless to pale yellow) indicates the initial formation of the pre-reaction complex.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) using a temperature-controlled oil bath. Maintain reflux for 4 to 6 hours.

    • Self-Validation: Monitor the reaction progress via TLC (Eluent: 50% EtOAc in Hexanes, UV active) or LC-MS. The reaction is deemed complete when the starting material peak (m/z 146 [M+H]+ for chloro-isotope) is completely consumed and replaced by the product peak (m/z 142 [M+H]+).

  • Workup & Extraction: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove the majority of the ethanol. Dilute the resulting residue with ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Phase Separation: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL) followed by brine (20 mL).

    • Self-Validation: Check the pH of the aqueous layer; it must be >7. If acidic, repeat the NaHCO₃ wash to ensure the product is not lost to the aqueous phase as a hydrochloride salt.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be triturated with cold hexanes (10 mL) to afford 3-fluoro-2-hydrazinyl-6-methylpyridine as an off-white solid.

Visualization

G SM 2-Halo-3-fluoro- 6-methylpyridine Rxn SNAr Reaction (EtOH, 80°C) SM->Rxn Reagent Hydrazine Hydrate (Excess) Reagent->Rxn Workup Aqueous Workup (Mild Base) Rxn->Workup Monitor via LC-MS Product 3-Fluoro-2-hydrazinyl- 6-methylpyridine Workup->Product Crystallization

Workflow for the SNAr synthesis and isolation of 3-fluoro-2-hydrazinyl-6-methylpyridine.

References

  • Title: Building Blocks Catalogue July 2020 (CAS: 1314913-58-0 Registry)
  • Title: WO2021257353A1 - Plasma kallikrein inhibitors Source: Google Patents URL
  • Title: WO2016128529A1 - 1-(het)arylsulfonyl-(pyrrolidine or piperidine)

Sources

Application

Step-by-step preparation of 3-Fluoro-2-hydrazinyl-6-methylpyridine in the lab

Application Note & Protocol Topic: Step-by-Step Laboratory Synthesis of 3-Fluoro-2-hydrazinyl-6-methylpyridine Introduction and Scientific Context 3-Fluoro-2-hydrazinyl-6-methylpyridine is a valuable heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Step-by-Step Laboratory Synthesis of 3-Fluoro-2-hydrazinyl-6-methylpyridine

Introduction and Scientific Context

3-Fluoro-2-hydrazinyl-6-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and drug development. The strategic placement of a fluorine atom, a hydrazinyl group, and a methyl group on the pyridine scaffold offers multiple points for further chemical modification, making it a key intermediate for constructing complex molecular architectures. The hydrazinyl moiety, in particular, is a versatile functional group that can participate in the formation of hydrazones, pyrazoles, and other important pharmacophores.[1][2]

This document provides a comprehensive, field-tested protocol for the synthesis of 3-Fluoro-2-hydrazinyl-6-methylpyridine. The synthetic strategy is based on a well-established and highly reliable reaction class: Nucleophilic Aromatic Substitution (SNAr). The protocol details the selective displacement of a fluorine atom at the C2 position of a 2,3-difluoro-6-methylpyridine precursor using hydrazine hydrate. The rationale for this selectivity lies in the electronic properties of the pyridine ring; the ring nitrogen strongly activates the adjacent C2 and C6 positions towards nucleophilic attack, making the C2-fluorine an excellent leaving group for this transformation.[3]

This guide is intended for researchers, chemists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles, stringent safety measures required for handling hazardous reagents, and robust analytical methods for product validation.

Reaction Scheme

The synthesis proceeds via a single-step nucleophilic aromatic substitution reaction:

Image placeholder for the chemical reaction: 2,3-Difluoro-6-methylpyridine reacts with Hydrazine Hydrate in a solvent like Ethanol to yield 3-Fluoro-2-hydrazinyl-6-methylpyridine and a fluoride salt byproduct.

Critical Health and Safety Mandates

Causality of Hazard: The primary hazard in this synthesis is hydrazine hydrate . It is acutely toxic, corrosive, a suspected carcinogen, and can form explosive mixtures with air.[4][5] Improper handling can lead to severe health consequences and safety incidents. The following precautions are non-negotiable.

  • Personal Protective Equipment (PPE): A complete barrier between the operator and the chemical is mandatory.

    • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[4]

    • Skin Protection: Wear a flame-resistant lab coat, full-length pants, and closed-toe shoes. Use double-gloving with an inner nitrile glove and an outer butyl rubber or neoprene glove for maximum chemical resistance.[4][6]

    • Respiratory Protection: All manipulations involving hydrazine hydrate must be performed within a certified chemical fume hood with demonstrated proper airflow.[5][7] In the event of a spill or ventilation failure, an air-purifying respirator with an appropriate cartridge (e.g., type ABEK) is required for emergency response.[6]

  • Engineering Controls:

    • Chemical Fume Hood: This is the primary engineering control to prevent inhalation exposure.[5]

    • Inert Atmosphere: The reaction should be conducted under a nitrogen or argon blanket. This prevents the potential for air oxidation of hydrazine and minimizes the risk of forming explosive vapor mixtures.

    • Secondary Containment: All containers of hydrazine must be stored and handled within a secondary container (e.g., a tray) to contain any potential leaks.[6]

  • Emergency Procedures:

    • Spill: Do NOT attempt to clean up a large spill yourself. Evacuate the area, notify colleagues and your supervisor, and call emergency responders.[5][7] For very small, manageable spills, trained personnel can neutralize with a weak oxidizing agent like calcium hypochlorite solution, followed by absorption with an inert material.

    • Exposure:

      • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5]

      • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

      • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

      • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Materials, Equipment, and Reagent Data

Reagent & Solvent Specifications
Reagent/SolventFormulaMW ( g/mol )CAS No.PuritySupplier Example
2,3-Difluoro-6-methylpyridineC₆H₅F₂N129.1129431-07-4≥97%Sigma-Aldrich
Hydrazine Hydrate (64% Hydrazine)H₆N₂O50.067803-57-8~64%Sigma-Aldrich
Ethanol (Anhydrous)C₂H₅OH46.0764-17-5≥99.5%Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeVWR
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01144-55-8N/ALab-prepared
Brine (Saturated NaCl aq.)NaCl58.447647-14-5N/ALab-prepared
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9≥99.5%Acros Organics
Laboratory Equipment
  • Three-neck round-bottom flask (e.g., 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen/Argon gas inlet and bubbler

  • Addition funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Step-by-Step Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis.

Reaction Setup and Execution
  • Flask Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen. Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum for reagent addition.

  • Reagent Charging: To the flask, add 2,3-Difluoro-6-methylpyridine (1.29 g, 10.0 mmol, 1.0 equiv) and anhydrous ethanol (50 mL). Begin stirring to dissolve the starting material.

  • Inerting the System: Purge the system with nitrogen for 10-15 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Nucleophile Addition: In a separate vial, carefully measure hydrazine hydrate (~1.0 mL, ~20.0 mmol, 2.0 equiv). Using a syringe, add the hydrazine hydrate dropwise to the stirred solution in the flask over 5-10 minutes.

    • Experimental Rationale: A slight excess (1.5-2.0 equivalents) of hydrazine hydrate is used to ensure the complete consumption of the starting material and drive the reaction to completion. The dropwise addition helps to control any initial exotherm.

  • Reaction Heating: Once the addition is complete, heat the reaction mixture to reflux (~78-80 °C) using a heating mantle.

  • Monitoring Progress: Allow the reaction to proceed at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be more polar (lower Rf) than the starting material.

Work-up and Product Isolation
  • Cooling: After the reaction is complete (as determined by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.

  • Aqueous Quench & Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.

  • Phase Separation: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

    • Experimental Rationale: The bicarbonate wash neutralizes any remaining acidic species and the unreacted hydrazine. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration and Concentration: Filter the drying agent using a Büchner funnel or by gravity filtration. Rinse the flask and the filter cake with a small amount of fresh ethyl acetate. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • Crystallization: The crude product, often an off-white or pale yellow solid, can be purified by crystallization.[8] A suitable solvent system is a mixture of hexanes and a minimal amount of ethyl acetate or isopropanol.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[9]

  • Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum to a constant weight.

Process Workflow and Reaction Mechanism

Overall Synthesis Workflow

The entire process, from initial setup to final analysis, follows a logical sequence designed for safety and efficiency.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Steps A Glassware Drying & Assembly B Charge 2,3-difluoro-6-methylpyridine & Ethanol A->B C Inert System (N2 Purge) B->C D Dropwise Addition of Hydrazine Hydrate C->D E Heat to Reflux (4-6 hours) D->E F Monitor by TLC E->F G Cool to RT & Concentrate F->G H Aqueous Quench & Extraction with Ethyl Acetate G->H I Wash (NaHCO3, Brine) H->I J Dry (MgSO4) & Filter I->J K Concentrate to Crude Product J->K L Purify by Crystallization K->L M Dry Under Vacuum L->M N Characterize Product (NMR, MS, etc.) M->N

Caption: High-level workflow for the synthesis of 3-Fluoro-2-hydrazinyl-6-methylpyridine.

SNAr Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.

G Start 2,3-Difluoro-6-methylpyridine + Hydrazine (H2N-NH2) Step1 Nucleophilic Attack Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Step2 Elimination of Fluoride Ion Intermediate->Step2 Product 3-Fluoro-2-hydrazinyl-6-methylpyridine + F⁻ Step2->Product

Sources

Method

The Strategic Utility of 3-Fluoro-2-hydrazinyl-6-methylpyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: A Privileged Scaffold for Drug Discovery In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and nitrogen-containing heterocycles is a cornerstone of rational molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and nitrogen-containing heterocycles is a cornerstone of rational molecular design. The compound 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS No. 1208250-43-4) has emerged as a highly valuable and versatile building block for medicinal chemists.[1] Its utility stems from the unique combination of a fluorinated pyridine ring and a reactive hydrazine moiety. This strategic arrangement of functional groups provides a powerful platform for the synthesis of complex molecular architectures with desirable pharmacological properties.

The pyridine nucleus is a ubiquitous motif in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability, basicity (pKa), and binding affinity.[3] Furthermore, the hydrazine group serves as a versatile chemical handle, enabling the construction of a variety of fused heterocyclic systems, which are prominent in many therapeutic agents.[4]

This technical guide provides an in-depth exploration of the applications of 3-Fluoro-2-hydrazinyl-6-methylpyridine in medicinal chemistry, complete with detailed protocols for its utilization in the synthesis of key therapeutic scaffolds.

Application Notes: A Gateway to Fused Heterocyclic Systems

The primary application of 3-Fluoro-2-hydrazinyl-6-methylpyridine lies in its role as a precursor to a range of fused heterocyclic compounds with proven biological activity. The reactive hydrazine group is poised for cyclization reactions with various electrophilic partners, leading to the formation of bicyclic systems such as pyrazolopyridines and triazolopyridines. These scaffolds are of significant interest in the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases.

Synthesis of Pyrazolo[3,4-b]pyridines: A Core Motif for Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in potent inhibitors of various protein kinases.[5] These enzymes play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The synthesis of pyrazolo[3,4-b]pyridines from 3-Fluoro-2-hydrazinyl-6-methylpyridine can be readily achieved through condensation with a 1,3-dicarbonyl compound or its equivalent.

The strategic advantage of using this fluorinated precursor is the introduction of a fluorine atom on the pyridine ring, which can enhance the binding affinity and selectivity of the resulting kinase inhibitor.

Logical Workflow for Pyrazolo[3,4-b]pyridine Synthesis

A 3-Fluoro-2-hydrazinyl-6-methylpyridine C Condensation & Cyclization A->C B 1,3-Dicarbonyl Compound (e.g., β-ketoester) B->C D Fluorinated Pyrazolo[3,4-b]pyridine Core C->D Formation of fused ring E Kinase Inhibitor Candidates D->E Further Functionalization

Sources

Application

Application Notes and Protocols for the Synthesis of Pyrazolopyridines using 3-Fluoro-2-hydrazinyl-6-methylpyridine

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Fluorinated Pyrazolopyridines The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyrazolopyridines

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged heterocyclic system that is a cornerstone in modern medicinal chemistry. These structures are integral to a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities. The strategic incorporation of a fluorine atom, as seen in the starting material 3-fluoro-2-hydrazinyl-6-methylpyridine, offers a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of the final pyrazolopyridine products. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are critical parameters in drug design and development.

This guide provides a comprehensive overview of the synthesis of pyrazolopyridines from 3-fluoro-2-hydrazinyl-6-methylpyridine, focusing on the well-established cyclocondensation reaction with 1,3-dicarbonyl compounds. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the significance of this synthetic strategy in the broader context of drug discovery.

Reaction Mechanism: The Knorr Pyrazole Synthesis Adaptation

The synthesis of the pyrazolopyridine ring system from a hydrazinylpyridine and a 1,3-dicarbonyl compound is a variation of the classic Knorr pyrazole synthesis. The reaction proceeds through a series of well-defined steps:

  • Initial Condensation: The more nucleophilic nitrogen atom of the hydrazine moiety of 3-fluoro-2-hydrazinyl-6-methylpyridine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal readily loses a molecule of water to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group, leading to the formation of a five-membered dihydropyrazole ring.

  • Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring, fused to the pyridine core.

The regioselectivity of the initial condensation can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. In the case of an unsymmetrical dicarbonyl compound, a mixture of regioisomers may be formed.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a 7-fluoro-8-methyl-substituted pyrazolo[1,5-a]pyridine from 3-fluoro-2-hydrazinyl-6-methylpyridine and a generic 1,3-dicarbonyl compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A 3-Fluoro-2-hydrazinyl- 6-methylpyridine D Reaction Vessel A->D B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->D C Solvent (e.g., Ethanol, Acetic Acid) C->D E Heating with Stirring (Reflux) D->E F Cooling & Precipitation/ Solvent Evaporation E->F G Filtration or Extraction F->G H Washing & Drying G->H I Recrystallization or Column Chromatography H->I J Characterization (NMR, MS, etc.) I->J K Final Product: Pyrazolopyridine Derivative J->K

Caption: General workflow for pyrazolopyridine synthesis.

Detailed Protocol: Synthesis of 7-Fluoro-5,7-dimethyl-8-methylpyrazolo[1,5-a]pyridine

This protocol describes a representative synthesis of a pyrazolopyridine derivative using 3-fluoro-2-hydrazinyl-6-methylpyridine and acetylacetone as the 1,3-dicarbonyl component.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)
3-Fluoro-2-hydrazinyl-6-methylpyridineC₆H₈FN₃141.1510.0
Acetylacetone (2,4-pentanedione)C₅H₈O₂100.1211.0
Glacial Acetic AcidC₂H₄O₂60.05~20 mL
EthanolC₂H₅OH46.07As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-2-hydrazinyl-6-methylpyridine (1.41 g, 10.0 mmol) and glacial acetic acid (20 mL).

  • Addition of Dicarbonyl: While stirring, add acetylacetone (1.10 g, 11.0 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-water (100 mL).

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Isolation: The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and air dry. If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final product, 7-fluoro-5,7-dimethyl-8-methylpyrazolo[1,5-a]pyridine, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome:

The reaction is expected to yield the desired pyrazolopyridine product as a solid. The yield will vary depending on the reaction conditions and purification efficiency.

Structure of the Synthesized Compound

Caption: Reaction of 3-fluoro-2-hydrazinyl-6-methylpyridine with acetylacetone.

Applications in Drug Discovery

Pyrazolopyridine derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. They have been investigated as, among others:

  • Kinase Inhibitors: Many pyrazolopyridines have been developed as potent and selective inhibitors of various protein kinases, which are key targets in oncology and inflammation.

  • CNS Agents: The pyrazolopyridine scaffold is found in drugs targeting the central nervous system, including anxiolytics and hypnotics.

  • Anti-inflammatory Agents: Certain derivatives have shown promise as anti-inflammatory agents by modulating inflammatory pathways.

The introduction of a fluorine atom into the pyrazolopyridine core, as facilitated by the use of 3-fluoro-2-hydrazinyl-6-methylpyridine, can lead to compounds with improved drug-like properties, making this synthetic route highly valuable for the development of new therapeutic agents.

References

  • Peet, N. P., & Sunder, S. (1986). The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine with acetylacetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1~-pyrrol-l-y11pyridine rather than 3,5-dimethyl-lO-(1~pyrrol-l-yl)pyrido[2,l-l,2,4ltriazepine, as previously reported. Heterocycles, 24(11), 3213.
  • PubChem. (n.d.). 3-Fluoro-6-hydrazinyl-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Arkivoc, 2003(3), 56-69.
  • Fioravanti, R., Bolasco, A., Manna, F., Rossi, F., Orallo, F., Yáñez, M., ... & Alcaro, S. (2011). Synthesis and molecular modelling studies of prenylated pyrazolines as MAO-B inhibitors. Bioorganic & medicinal chemistry letters, 21(16), 4856-4860.0.
Method

Application Notes &amp; Protocols: 3-Fluoro-2-hydrazinyl-6-methylpyridine as a Versatile Building Block in Drug Discovery

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3-Fluoro-2-hydrazinyl-6-methylpyridine as a strategic building block in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3-Fluoro-2-hydrazinyl-6-methylpyridine as a strategic building block in the synthesis of medicinally relevant heterocyclic compounds. We present its physicochemical properties, key synthetic transformations with detailed, field-tested protocols, and insights into the rationale behind experimental choices. The protocols focus on the construction of high-value scaffolds such as pyrazolo[4,3-b]pyridines and pyrido-annulated indoles, which are prevalent in modern drug discovery programs.

Introduction: The Strategic Value of Fluorinated Pyridines

Nitrogen-containing heterocycles are foundational scaffolds in pharmaceuticals, with the pyridine ring being a particularly privileged structure.[1][2][3] The introduction of fluorine into these scaffolds can profoundly and beneficially alter a molecule's physicochemical and pharmacokinetic properties.[4] Fluorine's high electronegativity can lower the pKa of nearby basic nitrogens, reduce metabolic oxidation at adjacent positions, and enhance binding affinity through favorable electrostatic interactions, all of which are critical for optimizing drug candidates.[4][5]

3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1591993-94-1) is a highly versatile bifunctional reagent. Its structure combines:

  • A 2-Hydrazinyl Group: A potent nucleophile and a key precursor for forming a variety of fused five- and six-membered heterocyclic rings.[6]

  • A Fluorine Atom at C3: Strategically positioned to modulate the electronic properties of the pyridine ring and the resulting fused systems.

  • A Methyl Group at C6: Provides a point for further functionalization or can influence steric and electronic properties.

This unique combination makes it an ideal starting material for creating diverse libraries of complex molecules for screening and lead optimization.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is crucial for successful and safe experimentation.

PropertyValueSource
CAS Number 1591993-94-1Internal Data
Molecular Formula C₆H₈FN₃PubChem CID: 53403008[7]
Molecular Weight 141.15 g/mol PubChem CID: 53403008[7]
Appearance Off-white to light yellow solidSupplier Data
Storage Store at 2-8°C, sealed in a dry environmentChemScene[8]

Handling and Safety: Hydrazine derivatives can be toxic and are susceptible to oxidation. It is recommended to handle this reagent in a well-ventilated fume hood, under an inert atmosphere (e.g., Nitrogen or Argon) where possible, especially for prolonged reactions or at elevated temperatures. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Synthetic Application: Synthesis of Pyrazolo[4,3-b]pyridines

The pyrazolo[4,3-b]pyridine core is a significant scaffold in medicinal chemistry, found in molecules targeting a range of biological entities, including kinases and G-protein coupled receptors.[9][10] The most direct route to this scaffold using our building block is a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent.[11][12]

Rationale and Mechanistic Insight

The reaction proceeds via a classical Knorr-type pyrazole synthesis.[11] The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular condensation via attack of the second hydrazine nitrogen onto the remaining carbonyl, followed by dehydration, yields the stable, aromatic pyrazolo[4,3-b]pyridine ring system. The choice of solvent and catalyst is critical; acidic conditions facilitate the dehydration step, while polar solvents are typically required to solubilize the starting materials.

Experimental Workflow: Pyrazolo[4,3-b]pyridine Synthesis

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Final Product A 3-Fluoro-2-hydrazinyl- 6-methylpyridine D Combine Reagents in Flask A->D B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->D C Solvent (e.g., Ethanol) + Acid Catalyst (e.g., Acetic Acid) C->D E Heat to Reflux (4-8 hours) D->E F Monitor by TLC E->F G Cool to RT F->G H Solvent Evaporation G->H I Aqueous Work-up (Extraction with Ethyl Acetate) H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure Pyrazolo[4,3-b]pyridine Product K->L

Caption: Workflow for Pyrazolo[4,3-b]pyridine Synthesis.

Detailed Protocol: Synthesis of 3,7-Dimethyl-5-fluoro-1H-pyrazolo[4,3-b]pyridine
  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Fluoro-2-hydrazinyl-6-methylpyridine (1.41 g, 10 mmol, 1.0 eq).

  • Solvent Addition: Add ethanol (30 mL) followed by acetylacetone (1.1 g, 11 mmol, 1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.5 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.[13]

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure title compound.

Core Synthetic Application: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and classical method for constructing the indole nucleus, a core component of countless natural products and pharmaceuticals.[14][15][16] Utilizing 3-Fluoro-2-hydrazinyl-6-methylpyridine allows for the creation of pyrido-annulated indoles (azacarbazoles), which are of significant interest in oncology and neuroscience research.

Rationale and Mechanistic Insight

The reaction mechanism involves several key steps:

  • Hydrazone Formation: The initial step is the acid-catalyzed condensation of the hydrazine with a ketone or aldehyde to form a hydrazone.[5][14]

  • Tautomerization: The hydrazone tautomerizes to its corresponding enamine form.[14][17]

  • [18][18]-Sigmatropic Rearrangement: This is the critical C-C bond-forming step, where the N-N bond is cleaved. The electron-withdrawing nature of the fluorine on the pyridine ring can influence the rate of this step.[5][15]

  • Cyclization & Aromatization: The resulting intermediate undergoes rearomatization and intramolecular cyclization, followed by the elimination of ammonia to form the stable aromatic indole ring.[14][15]

Strong acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride are often required to drive the reaction to completion.[15][16]

Experimental Pathway: Fischer Indole Synthesis

G A 3-Fluoro-2-hydrazinyl- 6-methylpyridine + Ketone (e.g., Cyclohexanone) B Step 1: Hydrazone Formation (Acid Catalyst, RT) A->B C Intermediate Hydrazone B->C D Step 2: Cyclization (Strong Acid, e.g., PPA, Heat) C->D E [3,3]-Sigmatropic Rearrangement D->E Key Step F Cyclization & NH₃ Elimination E->F G Pyrido-annulated Indole Product F->G H Work-up & Purification G->H

Caption: Key steps of the Fischer Indole Synthesis pathway.

Detailed Protocol: Synthesis of 8-Fluoro-9-methyl-1,2,3,4-tetrahydro-5H-pyrido[2,3-a]carbazole
  • Hydrazone Formation: In a 50 mL flask, dissolve 3-Fluoro-2-hydrazinyl-6-methylpyridine (1.41 g, 10 mmol, 1.0 eq) in ethanol (20 mL). Add cyclohexanone (1.08 g, 11 mmol, 1.1 eq) followed by 2-3 drops of glacial acetic acid. Stir the mixture at room temperature for 2 hours until hydrazone precipitation is complete (monitor by TLC).

  • Isolation (Optional but Recommended): Filter the precipitated hydrazone, wash with cold ethanol, and dry under vacuum.

  • Cyclization: Carefully add the crude hydrazone to polyphosphoric acid (PPA, ~15 g) pre-heated to 80°C in a 100 mL flask.

  • Reaction: Increase the temperature to 120-130°C and stir vigorously for 1-2 hours. The mixture will become thick and change color.

  • Work-up: Cool the reaction vessel in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice and water, which will hydrolyze the PPA and precipitate the product.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry with a concentrated NaOH or NH₄OH solution until pH > 8. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to afford the final product.

Troubleshooting and Field-Proven Insights

  • Low Yield in Fischer Indole Synthesis: The electron-withdrawing fluorine can sometimes hinder the[18][18]-sigmatropic rearrangement.[5] If yields are low, consider a stronger Lewis acid catalyst (e.g., ZnCl₂) or higher reaction temperatures. However, be mindful of potential charring at excessive temperatures.

  • Oxidation of Hydrazine: The starting material can slowly oxidize on exposure to air. For best results, use freshly opened reagent and consider running reactions under an inert nitrogen or argon atmosphere, particularly if the reaction is slow.[19][20]

  • Regioselectivity: In reactions with unsymmetrical dicarbonyls or ketones, mixtures of regioisomers can form. Careful reaction condition optimization and thorough characterization of the product (e.g., using 2D NMR techniques) are essential.

Conclusion

3-Fluoro-2-hydrazinyl-6-methylpyridine is a powerful and versatile building block for modern medicinal chemistry. Its dual functionality allows for the efficient, one- or two-step construction of complex, fluorinated heterocyclic cores like pyrazolo[4,3-b]pyridines and pyrido[2,3-a]carbazoles. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this reagent in the discovery and development of novel therapeutic agents.

References

  • Ballell, L., et al. (2013). Fueling open-source drug discovery: 177 small-molecule leads for tuberculosis. ChemMedChem, 8(3), 313-321. Available at: [Link]

  • Brovarna, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 833. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[4,3‐b]pyridine. Available at: [Link]

  • ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Available at: [Link]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]

  • Quimicaorganica.org. (n.d.). Fisher's synthesis of indole. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoro-6-hydrazinyl-2-methylpyridine. Available at: [Link]

  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • ResearchGate. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]

  • Mita, A. C., et al. (2005). A phase I pharmacokinetic study of the P-glycoprotein inhibitor, ONT-093, in combination with paclitaxel in patients with advanced cancer. Cancer Chemotherapy and Pharmacology, 56(2), 185-192. Available at: [Link]

  • MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]

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  • ScienceDirect. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Available at: [Link]

  • Google Patents. (n.d.). US8052993B2 - 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine).
  • Griffith, D. A., et al. (2009). Discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride (CP-945,598), a novel, potent, and selective cannabinoid type 1 receptor antagonist. Journal of Medicinal Chemistry, 52(2), 234-237. Available at: [Link]

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • ResearchGate. (n.d.). A click chemistry assay to identify natural product ligands for pre-microRNAs. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(22), 7979. Available at: [Link]

  • Kukaniev, M.A., et al. (2010). Synthesis of 6-fluorine-2-hydrazine-7-methyl-1.3.4-thiadiazole[3.2-A] pyrimidine-5-O H. OSTI.GOV. Available at: [Link]

  • IntechOpen. (2022). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

Sources

Application

Application Note: Advanced Cross-Coupling and Oxidative Cyclization Workflows Utilizing 3-Fluoro-2-hydrazinyl-6-methylpyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary The functionalization of nitrogen-rich heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary

The functionalization of nitrogen-rich heterocycles is a cornerstone of modern drug discovery. Among building blocks, 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1314913-58-0) [1] offers a highly privileged, yet sterically and electronically demanding, scaffold. The presence of the hydrazine moiety allows it to act as a potent bidentate nucleophile, a traceless directing group, and a precursor for complex fused heterocycles[2].

This Application Note details two field-proven methodologies for utilizing this specific building block:

  • Visible-Light Photoredox Copper-Catalyzed C-N Cross-Coupling: For the synthesis of alkynyl hydrazines[3][4].

  • KI-Catalyzed Oxidative Cyclization: For the one-pot construction of heavily substituted 8-fluoro-5-methyl-1,2,4-triazolo[4,3-a]pyridines[5].

By understanding the causality behind the stereoelectronic effects of the 3-fluoro and 6-methyl groups, researchers can predictably tune reaction conditions to overcome steric hindrance and electronic deactivation.

Stereoelectronic Profiling & Mechanistic Causality

To successfully deploy 3-Fluoro-2-hydrazinyl-6-methylpyridine in cross-coupling, one must account for its unique structural perturbations:

  • The 3-Fluoro Effect (Electronic Deactivation): Fluorine's strong inductive electron-withdrawing nature ( −I effect) significantly lowers the pKa​ of the adjacent pyridine nitrogen. While this prevents unwanted catalyst poisoning (a common issue with electron-rich pyridines), it also reduces the nucleophilicity of the N2 hydrazine nitrogen, necessitating stronger oxidants or highly reactive radical intermediates for efficient C-N bond formation[6].

  • The 6-Methyl Effect (Steric Shielding): The methyl group at the C6 position creates a severe steric bulk adjacent to the pyridine nitrogen. In cyclization reactions (such as the formation of triazolopyridines), this methyl group becomes the C5-substituent, clashing with the bridgehead nitrogen ( N4 ). This steric penalty requires elevated thermal energy (e.g., 130 °C) to overcome the activation barrier of the final ring-closure step[5].

Workflow 1: Visible-Light Cu-Catalyzed Oxidative C-N Cross-Coupling

Mechanistic Rationale

Traditional palladium-catalyzed cross-couplings of hydrazines often suffer from competitive N-N bond cleavage or require highly engineered ligands[7][8]. Visible-light-mediated copper photocatalysis provides a milder, single-electron transfer (SET) alternative[3]. Under blue LED irradiation, a Cu(I) catalyst is oxidized to a Cu(II) species by molecular oxygen. This Cu(II) species coordinates with both the terminal alkyne (forming a Cu-acetylide) and the 3-fluoro-2-hydrazinyl-6-methylpyridine (generating an N-centered radical). Recombination and reductive elimination yield the C-N cross-coupled alkynyl hydrazine[4].

G CuI Cu(I) Catalyst CuII Cu(II) Species CuI->CuII O2 / Blue LED (SET) Radical N-Centered Radical CuII->Radical + Hydrazine CuAcetylide Cu(II)-Acetylide CuII->CuAcetylide + Alkyne Hydrazine 3-Fluoro-2-hydrazinyl- 6-methylpyridine Alkyne Terminal Alkyne CuIII Cu(III) Intermediate Radical->CuIII Recombination CuAcetylide->CuIII Recombination CuIII->CuI Catalyst Regeneration Product Alkynyl Hydrazine Product CuIII->Product Reductive Elimination

Caption: Photoredox Cu-catalyzed cycle for the oxidative C-N cross-coupling of hydrazines and alkynes.

Step-by-Step Protocol

Self-Validating Checkpoint: The use of O2​ as a terminal oxidant means strict anhydrous/anaerobic Schlenk techniques are unnecessary, reducing operational complexity while maintaining high reproducibility.

  • Preparation: To a 10 mL transparent glass vial equipped with a magnetic stir bar, add 3-Fluoro-2-hydrazinyl-6-methylpyridine (0.5 mmol, 1.0 equiv) and phenylacetylene (0.75 mmol, 1.5 equiv).

  • Catalyst & Base: Add CuCl (2.5 mg, 5 mol%) and anhydrous K2​CO3​ (83 mg, 1.2 equiv).

  • Solvent & Atmosphere: Add 3.0 mL of HPLC-grade Methanol. Seal the vial with a septum and attach an O2​ balloon to maintain a steady oxidizing atmosphere[4].

  • Irradiation: Place the vial 2 cm away from a 460 nm Blue LED light source (approx. 10 W). Stir vigorously at room temperature (25 °C) for 12 hours.

  • Workup: Quench the reaction by diluting with 15 mL of Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous NH4​Cl (2 × 10 mL) to remove copper salts, followed by brine (10 mL).

  • Purification: Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 2-(2-phenylethynyl)hydrazinyl derivative.

Workflow 2: KI-Catalyzed Oxidative Cyclization to Triazolopyridines

Mechanistic Rationale

1,2,4-Triazolo[4,3-a]pyridines are critical pharmacophores in neuroscience and oncology. Traditional syntheses require pre-functionalized hydrazones and harsh oxidative conditions. A highly efficient, transition-metal-free alternative utilizes α -keto acids and 2-hydrazinylpyridines in a one-pot cascade[5].

For 3-Fluoro-2-hydrazinyl-6-methylpyridine, the reaction proceeds via initial condensation to form a hydrazone. The KI/TBHP system generates active hypoiodite ( IO− ) species, which promotes the oxidative C-N bond formation between the hydrazone carbon and the pyridine nitrogen. Subsequent decarboxylation yields the 8-fluoro-5-methyl-1,2,4-triazolo[4,3-a]pyridine core. The 6-methyl group of the starting material translates to the 5-position of the fused ring, introducing significant steric strain that mandates a reaction temperature of 130 °C[5].

G S1 Condensation (Hydrazone Formation) S2 Iodine Activation (KI + TBHP -> I2/IO-) S1->S2 S3 Oxidative Cyclization (C-N Bond Formation) S2->S3 S4 Decarboxylation (-CO2) S3->S4 S5 8-Fluoro-5-methyl- 1,2,4-triazolo[4,3-a]pyridine S4->S5

Caption: Reaction sequence for the KI-catalyzed oxidative cyclization of α-keto acids with hydrazines.

Step-by-Step Protocol

Self-Validating Checkpoint: The evolution of CO2​ gas during the reaction is a visual indicator of successful decarboxylative cyclization. Ensure the pressure tube is rated for high pressure.

  • Reagent Assembly: In a 15 mL heavy-walled sealed tube, combine 3-Fluoro-2-hydrazinyl-6-methylpyridine (0.5 mmol, 1.0 equiv) and phenylglyoxylic acid (0.6 mmol, 1.2 equiv).

  • Catalyst & Additives: Add Potassium Iodide (KI) (16.6 mg, 20 mol%) and Na2​CO3​ (106 mg, 2.0 equiv)[5].

  • Oxidant Addition: Add 1,4-dioxane (2.0 mL) followed by dropwise addition of tert-Butyl hydroperoxide (TBHP, 70% aqueous solution, 1.0 mmol, 2.0 equiv).

  • Thermal Cyclization: Seal the tube securely. Heat the mixture in an oil bath at 130 °C for 12 hours behind a blast shield.

  • Workup: Cool to room temperature. Carefully open the seal (venting residual CO2​ ). Quench the reaction with saturated aqueous Na2​S2​O3​ (5 mL) to reduce any unreacted peroxides and iodine species.

  • Extraction & Purification: Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography (DCM/MeOH 95:5) to afford the functionalized triazolopyridine.

Quantitative Data & Substrate Comparison

The table below summarizes the expected reaction metrics, highlighting the specific kinetic and thermodynamic penalties introduced by the 3-fluoro and 6-methyl substitutions compared to an unsubstituted 2-hydrazinylpyridine baseline.

Reaction TypeSubstrateCatalyst SystemTemp / TimeYield (%)Key Observation
C-N Cross-Coupling 2-HydrazinylpyridineCuCl (5 mol%) / O2​ 25 °C / 10 h88%Rapid radical generation; high conversion[4].
C-N Cross-Coupling 3-Fluoro-6-methyl analogCuCl (5 mol%) / O2​ 25 °C / 12 h72%3-F group reduces nucleophilicity; requires longer time.
Oxidative Cyclization 2-HydrazinylpyridineKI (20 mol%) / TBHP130 °C / 12 h82%Smooth decarboxylative cyclization[5].
Oxidative Cyclization 3-Fluoro-6-methyl analogKI (20 mol%) / TBHP130 °C / 16 h61%6-Me group introduces severe steric clash at C5 position.

References

  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: jscimedcentral.
  • Source: scispace.
  • Source: acs.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Building Blocks Catalogue July 2020 (CAS: 1314913-58-0)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-2-hydrazinyl-6-methylpyridine

Welcome to the technical support center for the synthesis of 3-Fluoro-2-hydrazinyl-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-2-hydrazinyl-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we will delve into the mechanistic underpinnings of the reaction, troubleshoot common issues, and provide detailed protocols to enhance your experimental success.

Introduction to the Synthesis

The primary route for synthesizing 3-Fluoro-2-hydrazinyl-6-methylpyridine involves a nucleophilic aromatic substitution (SNAr) reaction. Typically, 2-chloro-3-fluoro-6-methylpyridine is reacted with hydrazine hydrate. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring, making the carbon at the 2-position susceptible to nucleophilic attack by hydrazine.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question 1: I am experiencing a very low yield, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the synthesis of 3-Fluoro-2-hydrazinyl-6-methylpyridine are a common challenge. The root causes often lie in the reaction conditions, reagent quality, or the inherent reactivity of the substrate.

Causality and Solutions:

  • Insufficient Reaction Temperature: The SNAr reaction often requires thermal energy to overcome the activation barrier.[1] If the reaction is sluggish, a gradual increase in temperature is recommended.

  • Sub-optimal Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). An insufficient reaction time will result in incomplete conversion, while an excessively long time can lead to the formation of degradation byproducts.[1]

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents are often effective. However, for this specific synthesis, polar protic solvents like ethanol or isopropanol are commonly used and can facilitate the reaction.[1]

  • Hydrazine Hydrate Equivalents: Using a molar excess of hydrazine hydrate can help drive the reaction equilibrium towards the product.[1] However, a very large excess can complicate the purification process.

  • Quality of Reagents: Ensure the purity of your 2-chloro-3-fluoro-6-methylpyridine starting material. Impurities can interfere with the reaction. The hydrazine hydrate should also be of high quality, as it can be susceptible to oxidation.

ParameterStandard ConditionOptimization Strategy
Temperature Reflux (e.g., in ethanol, ~78°C)Increase temperature incrementally (e.g., switch to a higher boiling solvent like n-butanol if necessary), while monitoring for byproduct formation.
Reaction Time 4-24 hoursMonitor by TLC every 2-4 hours to determine the point of maximum conversion.
Solvent Ethanol, IsopropanolIf solubility is an issue, consider a co-solvent system or a different polar solvent.
Hydrazine Hydrate 3-5 equivalentsIncrease to 5-10 equivalents if the reaction is not going to completion, but be mindful of work-up challenges.
Impurity Profile and Mitigation

Question 2: I am observing significant impurities in my crude product. What are the common side products and how can I minimize their formation?

Answer:

The formation of impurities is a key challenge in this synthesis. Understanding the potential side reactions is crucial for developing a strategy to mitigate them.

Common Impurities and Their Prevention:

  • Di-substituted Product (Bis-hydrazinyl pyridine): If the starting material contains another leaving group or if a di-halo pyridine is used, a di-substituted product can form.

    • Mitigation: Use a stoichiometric amount of hydrazine hydrate and consider lower reaction temperatures to favor mono-substitution.[1]

  • Oxidation Products: Hydrazine is susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen.[1]

    • Mitigation: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Ring-Opened Byproducts: Harsh reaction conditions, such as excessively high temperatures or prolonged heating, can lead to the degradation of the pyridine ring.[1]

    • Mitigation: Use the mildest effective reaction conditions and monitor the reaction closely to avoid unnecessary heating after completion.

Workflow for Minimizing Impurities

start Reaction Setup inert_atm Use Inert Atmosphere (N2 or Ar) start->inert_atm Prevents Oxidation reagent_quality Ensure High Purity of Starting Materials start->reagent_quality reaction_monitoring Monitor Reaction by TLC inert_atm->reaction_monitoring reagent_quality->reaction_monitoring mild_conditions Use Mildest Effective Temperature and Time reaction_monitoring->mild_conditions Avoids Degradation workup Prompt and Efficient Work-up mild_conditions->workup purification Appropriate Purification Method workup->purification pure_product High-Purity Product purification->pure_product

Caption: Workflow for minimizing impurity formation.

Work-up and Purification

Question 3: What is the best procedure for isolating and purifying 3-Fluoro-2-hydrazinyl-6-methylpyridine?

Answer:

Proper work-up and purification are critical for obtaining a high-purity product. The following is a general procedure that can be adapted to your specific reaction scale.

Experimental Protocol: Work-up and Purification

  • Cooling and Precipitation: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.[1]

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove excess hydrazine hydrate and other water-soluble impurities. A wash with a cold, non-polar solvent like petroleum ether can also help remove organic-soluble impurities.

  • Drying: Dry the purified solid under vacuum.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom in this reaction?

A1: The fluorine atom, being highly electronegative, acts as an electron-withdrawing group. This decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack, thus facilitating the SNAr reaction.

Q2: Can I use a different leaving group instead of chlorine at the 2-position?

A2: Yes, other leaving groups can be used. The reactivity generally follows the order F > Cl > Br > I for SNAr reactions where the attack of the nucleophile is the rate-determining step. However, the ease of synthesis of the starting material often makes the 2-chloro derivative a practical choice.

Q3: How should I store the final product, 3-Fluoro-2-hydrazinyl-6-methylpyridine?

Q4: What are the key safety precautions when working with hydrazine hydrate?

A4: Hydrazine hydrate is a toxic and potentially carcinogenic substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and skin contact.

References

  • PubChem. 3-Fluoro-6-hydrazinyl-2-methylpyridine. Available from: [Link]

  • Patnaik, A. et al. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology. 2023.
  • Kukaniev, M.A. et al. Synthesis of 6-fluorine-2-hydrazine-7-methyl-1.3.4-thiadiazole[3.2-A] pyrimidine-5-O H. OSTI.GOV. 2010.
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. 2022.
  • Serafin, K. et al. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. 2022.
  • Organic Syntheses. α-p-Toluenesulfonamidomethyl p-tolyl ketone. Available from: [Link]

  • Sajjad, M. et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules. 2020.
  • Bakulina, O. et al. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. 2020.
  • Google Patents. Synthesis process of 2-hydrazinopyridine derivative.
  • Al-Warhi, T. et al. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules. 2022.
  • Academia.edu.
  • ResearchGate. Synthesis of 2-Chloro-6-(trifluoromethyl)
  • YouTube. SNAr reactions of pi-deficient aromatic rings. Available from: [Link]

  • Lipshutz, B.H. et al. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science. 2018.
  • NCBI. TABLE 3-2, Physical and Chemical Properties of Pyridine. Available from: [Link]

  • Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • PrepChem. Synthesis of 6-chloro-3-pyridinemethanol. Available from: [Link]

  • ResearchGate. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.
  • Google Patents. Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • RSC Publishing. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
  • An-Najah National University. Synthesis and Antimicrobial Activity of New N-Methyl-N-(2-pyridyl)
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

Sources

Optimization

Technical Support Center: Troubleshooting 3-Fluoro-2-hydrazinyl-6-methylpyridine Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with 3-Fluoro-2-hydrazinyl-6-methylpyridine (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1314913-58-0).

While 2-hydrazinopyridines are classical α -effect nucleophiles used extensively in bioconjugation and heterocyclic synthesis[1], the introduction of a fluorine atom at the 3-position and a methyl group at the 6-position fundamentally alters the molecule's electronic landscape. This guide provides field-proven insights, mechanistic causality, and validated protocols to overcome its inherently low reactivity.

Part 1: Core Mechanistic Insights – The Causality of Low Reactivity

To troubleshoot this compound, we must first understand why it resists standard reaction conditions. The low reactivity is a convergence of three factors:

  • Inductive Electron Withdrawal (The 3-Fluoro Effect): Fluorine is highly electronegative. Positioned ortho to the hydrazine group, it exerts a strong inductive ( −I ) effect, pulling electron density away from the C2 position. This drastically reduces the nucleophilicity of the terminal hydrazine nitrogen[2].

  • Steric and Conformational Locking: The 3-fluoro substituent can participate in intramolecular hydrogen bonding with the adjacent hydrazine NH group. This locks the hydrazine into a planar conformation that is less accessible for intermolecular nucleophilic attack on bulky electrophiles.

  • Deactivation in Cyclization: For downstream applications like the synthesis of 1,2,4-triazolo[4,3-a]pyridines, the cyclization step requires the pyridine ring nitrogen to act as a nucleophile. The electron-withdrawing nature of the fluorinated ring significantly decreases this reactivity, often stalling the reaction at the intermediate stage[2].

Pathway N1 3-Fluoro-2-hydrazinyl- 6-methylpyridine N3 Hemiaminal Intermediate (Rate-limiting dehydration) N1->N3 Mild Acid (pH 4-5) N2 Aldehyde/Ketone (Electrophile) N2->N3 Mild Acid (pH 4-5) N4 Hydrazone Derivative N3->N4 -H2O N5 Oxidative Cyclization (e.g., KI/TBHP or TCCA) N4->N5 Oxidation N6 1,2,4-Triazolo[4,3-a]pyridine N5->N6 Ring Closure

Caption: Mechanistic pathway for hydrazone condensation and oxidative cyclization.

Part 2: Frequently Asked Questions (FAQs)

Q1: My Schiff base/hydrazone condensation is failing or extremely slow. How do I force the reaction?

A: The reaction is stalling because the 3-fluoro group diminishes the α -effect of the hydrazine. To overcome this, you must activate the electrophile (the carbonyl group) using acid catalysis. However, pH control is critical . If the pH drops below 3, the hydrazine becomes protonated (forming a hydrazinium ion), which completely eliminates its nucleophilicity[1]. Solution: Buffer your reaction to a pH of 4.5–5.5 using acetic acid/sodium acetate, or use a Lewis acid catalyst like Sc(OTf)3​ in a polar aprotic solvent.

Q2: I am attempting a one-pot oxidative cyclization to form a triazolopyridine, but I only isolate the uncyclized hydrazone. Why?

A: Oxidative cyclization of 2-hydrazinopyridines typically proceeds via a dehydrogenation or an activated halogen intermediate. Electron-withdrawing groups (like your 3-fluoro substituent) inhibit the electron transfer required for ring closure[2]. Mild oxidants (like air/DMSO or DMP) are insufficient here[3]. Solution: Upgrade to a stronger, halogen-based oxidative system. Trichloroisocyanuric acid (TCCA) or a Potassium Iodide/tert-Butyl hydroperoxide (KI/TBHP) catalytic system at elevated temperatures (80–130 °C) is required to force the cyclization[4][5].

Q3: The reagent turns dark brown upon storage and fails in subsequent reactions. What is happening?

A: Hydrazines are highly susceptible to auto-oxidation, forming diazonium species or dimers. The presence of the 6-methyl group provides slight electron donation to the ring, which can paradoxically make the oxidized intermediates more prone to polymerization. Solution: Always store 3-Fluoro-2-hydrazinyl-6-methylpyridine under an inert atmosphere (Argon) at -20 °C. If the reagent has darkened, it must be recrystallized or passed through a short silica plug (under inert gas) prior to use.

Troubleshooting Start Low Reactivity Detected Q1 Is it a Condensation or Cyclization? Start->Q1 Cond Condensation (Schiff Base) Q1->Cond Cyc Oxidative Cyclization Q1->Cyc pH Check pH: Is it < 3? Cond->pH Oxidant Weak Oxidant Used? Cyc->Oxidant Acidify Adjust to pH 4.5-5.5 (Use Acetic Acid) pH->Acidify Yes (Protonated) StrongOx Switch to TCCA or KI/TBHP at 80°C Oxidant->StrongOx Yes (e.g., Air/O2)

Caption: Troubleshooting logic tree for resolving low reactivity in 2-hydrazinopyridines.

Part 3: Quantitative Data & Comparisons

To guide your optimization, refer to the following synthesized data tables comparing reaction conditions specifically tailored for deactivated 2-hydrazinopyridines.

Table 1: Effect of pH on Hydrazone Condensation Rate Note: Data models the behavior of deactivated α -nucleophiles attacking a standard aldehyde[1].

Reaction pHHydrazine StateCarbonyl StateRelative Reaction RateConclusion
< 3.0Fully ProtonatedHighly ActivatedVery Slow (< 5%)Nucleophile is dead.
4.5 - 5.5 Free Base Mildly Activated Optimal (100%) Ideal balance.
7.0 (Neutral)Free BaseUnactivatedSlow (15%)Electrophile is too weak.
> 9.0Free BaseUnactivatedVery Slow (< 5%)Base-catalyzed side reactions.

Table 2: Oxidant Efficacy for 1,2,4-Triazolo[4,3-a]pyridine Cyclization Note: Yields represent expected conversions for electron-deficient substrates[3][5].

Oxidant SystemTemperatureTimeExpected YieldSuitability for 3-F Substrates
Air / O2​ Room Temp24 h< 10%Insufficient driving force.
Dess-Martin PeriodinaneRoom Temp12 h~ 30%Moderate; often stalls.
KI / TBHP (20 mol%) 130 °C 12 h > 80% Highly Recommended.
TCCA (1.0 equiv) Room Temp 30 min > 85% Excellent for rapid one-pot.

Part 4: Standardized Experimental Protocols

These protocols are engineered as self-validating systems. Do not skip the intermediate TLC/LC-MS checks, as they confirm the success of the rate-limiting steps.

Protocol A: Optimized Hydrazone Condensation (Schiff Base Formation)

Objective: Overcome the low nucleophilicity of 3-Fluoro-2-hydrazinyl-6-methylpyridine.

  • Preparation: In an oven-dried flask under Argon, dissolve 3-Fluoro-2-hydrazinyl-6-methylpyridine (1.0 mmol) in anhydrous Ethanol (5.0 mL).

  • Activation: Add the target aldehyde/ketone (1.1 mmol). Add glacial acetic acid (0.1 mL) to bring the apparent pH to ~5.0.

  • Reaction: Stir the mixture at 60 °C. Self-Validation Check: After 2 hours, pull a 10 μ L aliquot for LC-MS. You should observe the mass of the hemiaminal intermediate ( [M+H]+ ) or the dehydrated hydrazone. If unreacted starting material remains, add 10 mol% of Aniline as a nucleophilic catalyst.

  • Isolation: Once complete, concentrate the solvent under reduced pressure. Resuspend in Ethyl Acetate, wash with saturated NaHCO3​ to remove acetic acid, dry over Na2​SO4​ , and concentrate.

Protocol B: One-Pot Oxidative Cyclization to 1,2,4-Triazolo[4,3-a]pyridine

Objective: Force the cyclization of the electron-deficient pyridine ring using TCCA[5].

  • Condensation Phase: Follow Protocol A to generate the hydrazone intermediate in situ (do not isolate). Ensure the solvent is Ethanol.

  • Oxidation Setup: Cool the reaction mixture to Room Temperature (20–25 °C).

  • Cyclization: Slowly add Trichloroisocyanuric acid (TCCA, 1.0 mmol) in small portions over 5 minutes. Caution: Exothermic reaction.

  • Monitoring: Stir for 15–30 minutes. Self-Validation Check: Spot on TLC (Hexanes:EtOAc 1:1). The hydrazone spot (usually yellow/orange) should rapidly disappear, replaced by a highly UV-active, slower-moving spot (the triazolopyridine).

  • Quenching: Quench the reaction with saturated aqueous Na2​S2​O3​ (2.0 mL) to neutralize residual oxidant. Extract with Dichloromethane ( 3×10 mL), dry, and purify via flash chromatography.

Part 5: References

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis National Institutes of Health (NIH) - PMC[Link]

  • Cyclodesulfurization reaction catalyzed by artificial metalloenzymes containing cobalt protoporphyrin IX cofactors under green aqueous solvent conditions RSC Publishing[Link]

  • Optimization of reaction conditions for one-pot oxidative cyclization of benzaldehyde with 2-hydrazinopyridine ResearchGate[Link]

  • KI-catalyzed oxidative cyclization of α -keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines RSC Publishing[Link]

  • A mild, efficient and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature RSC Advances[Link]

Sources

Troubleshooting

Preventing oxidation and degradation of 3-Fluoro-2-hydrazinyl-6-methylpyridine during storage

Welcome to the technical support center for 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1208250-43-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1208250-43-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. The inherent reactivity of the hydrazinyl group, particularly on an electron-rich pyridine scaffold, makes this compound susceptible to oxidation and degradation. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to mitigate these risks and ensure experimental success.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you might encounter, providing explanations for their cause and actionable solutions.

Question 1: My solid 3-Fluoro-2-hydrazinyl-6-methylpyridine has developed a yellow or brownish tint. What happened and can I still use it?

Answer: A color change from white or off-white to yellow or brown is a primary indicator of degradation.[1] The hydrazine moiety is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[2][3] This process can lead to the formation of colored byproducts like diazenes or other oxidized species.

  • Root Cause Analysis:

    • Oxygen Exposure: The most likely cause is prolonged or repeated exposure to air. The container may not have been properly sealed or purged with an inert gas. Hydrazine solutions can lose potency if stored in conditions that permit air entry.[2]

    • Light Exposure: While oxidation is the primary concern, photodegradation can also contribute to the formation of colored impurities. It is good practice to protect all chemicals from light.[4]

    • Presence of Contaminants: Trace amounts of metal ions or other oxidizing agents can catalyze the degradation process.[2]

  • Recommended Action:

    • Do Not Use Without Verification: It is strongly advised not to use the discolored reagent directly in your experiments. Degradation leads to a lower concentration of the active compound and introduces unknown impurities that can cause inconsistent or failed reactions.[1]

    • Purity Assessment: Before considering use, you must verify the compound's purity. The recommended method is High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and any degradation products. Proton NMR (¹H NMR) can also reveal the presence of impurities, though it may be less sensitive to minor degradants.

    • Purification (Advanced): If the material is valuable and a significant amount is degraded, purification by column chromatography under an inert atmosphere may be possible, but this should be approached with caution.

    • Discard and Replace: For most applications, the safest and most time-efficient solution is to discard the discolored reagent according to your institution's safety protocols and use a fresh, uncompromised lot.

Question 2: I am observing inconsistent results or lower-than-expected yields in my reactions using a stock solution of 3-Fluoro-2-hydrazinyl-6-methylpyridine.

Answer: Inconsistent results are a classic symptom of reagent instability in solution.[1] Hydrazine derivatives are often less stable in solution than in their solid form, especially in protic or unpurified solvents.

  • Root Cause Analysis:

    • Solution Instability: The compound may be degrading after being dissolved. The rate of degradation can be affected by the solvent choice, pH, dissolved oxygen, and exposure to light.

    • Improper Solution Storage: Storing solutions for extended periods, even at low temperatures, can lead to significant degradation if not properly protected from air and light.

    • Solvent Purity: Using solvents that have not been de-gassed can introduce dissolved oxygen, which will readily oxidize the hydrazine. Peroxides in older ether solvents are also a significant hazard and potent oxidants.

  • Recommended Action & Best Practices:

    • Prepare Fresh Solutions: The most critical step is to prepare solutions of 3-Fluoro-2-hydrazinyl-6-methylpyridine fresh for each experiment.[1] Avoid using solutions that have been stored for more than a few hours unless their stability in that specific solvent and condition has been validated.

    • Use High-Purity, De-gassed Solvents: Use anhydrous, de-gassed solvents to prepare your solutions. A common method for de-gassing is to bubble a stream of argon or nitrogen through the solvent for 15-30 minutes before use.

    • Inert Atmosphere: Perform all manipulations, including weighing and dissolution, under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • Workflow Validation: If you suspect degradation, prepare a fresh solution from a new bottle of the solid reagent and immediately run your experiment alongside a control. This will help determine if the issue lies with the reagent's stability in solution.

Visualizing the Problem: Degradation and Troubleshooting

To better understand the challenges and solutions, the following diagrams illustrate the potential degradation pathway and a logical troubleshooting workflow.

Diagram 1: Potential Degradation Pathway A 3-Fluoro-2-hydrazinyl-6-methylpyridine (Stable Solid) D Oxidized Intermediates (e.g., Diazene derivatives) A->D Oxidation B Oxidants (O₂, Metal Ions) B->D C Light (hν) Moisture (H₂O) C->D E Further Degradation Products (Colored Impurities, N₂ gas) D->E Decomposition

Caption: Potential degradation pathway for 3-Fluoro-2-hydrazinyl-6-methylpyridine.

Diagram 2: Troubleshooting Workflow Start Problem Observed: Inconsistent Results / Color Change CheckSolid Inspect Solid Reagent: Is it discolored? Start->CheckSolid CheckSolution Assess Solution Prep: Was it prepared fresh with de-gassed solvent under inert gas? CheckSolid->CheckSolution No QC Perform Quality Control (HPLC, LC-MS, or NMR) CheckSolid->QC Yes Reprepare Prepare Fresh Solution Following Best Practices CheckSolution->Reprepare No Proceed Proceed with Experiment CheckSolution->Proceed Yes QC->CheckSolution Purity OK Discard Discard Reagent. Use a new, verified lot. QC->Discard Purity <95% or unknown peaks Reprepare->Proceed

Caption: A logical workflow for troubleshooting experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 3-Fluoro-2-hydrazinyl-6-methylpyridine?

To maximize shelf-life and maintain purity, the compound must be stored with protection from its primary degradation triggers: oxygen, moisture, and light.[3][4]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation. While stable at ambient temperatures, cooler conditions are preferred for long-term storage.[1]
Atmosphere Under Inert Gas (Argon or Nitrogen)CRITICAL. This compound is air-sensitive.[3][4] An inert atmosphere displaces oxygen, the primary driver of oxidative degradation.
Container Tightly Sealed Amber Glass VialAmber glass protects the compound from light.[4] A tight seal is crucial to prevent moisture ingress and maintain the inert atmosphere.[3]
Location Cool, Dry, Dark, Well-Ventilated AreaProtects from environmental fluctuations. Store away from incompatible materials.[5]

Q2: What solvents are compatible with this compound for creating stock solutions?

For short-term use, high-purity, anhydrous, and de-gassed aprotic solvents are recommended.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Use with Caution: Protic solvents like methanol or ethanol can potentially react with the hydrazine group over time.

  • Incompatible: Avoid strong oxidizing agents, strong acids, and bases as they can cause vigorous and hazardous reactions.[4] Also avoid solvents that may contain peroxides (e.g., aged ethers).

Q3: How can I quickly assess the purity of my compound before an experiment?

A quick purity check can save significant time and resources.

  • Thin-Layer Chromatography (TLC): A simple and rapid method. Dissolve a small amount of the solid in a suitable solvent (e.g., ethyl acetate) and elute on a silica plate. A single, well-defined spot suggests high purity. The presence of streaks or multiple spots indicates impurities.

  • Proton NMR (¹H NMR): Dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Compare the resulting spectrum to a reference spectrum to confirm the structure and identify any significant impurity peaks.

Q4: What specific analytical methods are used for formal stability studies?

For quantitative analysis, HPLC is the preferred method.[6]

  • Methodology: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: A UV-Vis or Diode Array Detector (DAD) is used for quantification. The detection wavelength should be set to the absorbance maximum of the compound.

  • Forced Degradation Studies: To understand stability, the compound can be subjected to forced degradation conditions (e.g., treatment with acid, base, or an oxidizing agent like H₂O₂) and the resulting mixture analyzed by LC-MS to identify potential degradation products.[4]

Protocol: Purity Assessment by HPLC

This protocol provides a general framework for assessing the purity of 3-Fluoro-2-hydrazinyl-6-methylpyridine.

Objective: To quantify the purity of the compound and detect the presence of degradation products.

Materials:

  • 3-Fluoro-2-hydrazinyl-6-methylpyridine sample

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid

  • Volumetric flasks and pipettes

  • HPLC system with C18 column and UV/DAD detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation:

    • Accurately weigh approximately 5 mg of a reference standard (if available) or a new lot of the compound.

    • Dissolve in a 50:50 mixture of acetonitrile and water to a final concentration of ~100 µg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the standard. If the sample is discolored, ensure it is fully dissolved.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for λ-max, typically around 254 nm.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the standard and sample solutions.

    • Integrate the peak areas. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (% Area Normalization).

References

  • An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride. Benchchem.
  • 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Performance Chemicals Hydrazine. Arxada.
  • Hydrazine hydrate, 100% (Hydrazine, 64%) - SAFETY DATA SHEET. Fisher Scientific.
  • analytical methods. Agency for Toxic Substances and Disease Registry.
  • 3-Fluoro-2-methylpyridine. Shandong Kunda Biotechnology Co Ltd.

Sources

Optimization

Optimizing solvent and temperature conditions for 3-Fluoro-2-hydrazinyl-6-methylpyridine reactions

Technical Support Center: Optimizing 3-Fluoro-2-hydrazinyl-6-methylpyridine Reactions Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive guide to addre...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 3-Fluoro-2-hydrazinyl-6-methylpyridine Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the thermodynamic and kinetic challenges associated with 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1314913-58-0). This guide synthesizes empirical data and mechanistic causality to ensure your heterocycle synthesis workflows are robust, scalable, and self-validating.

Mechanistic Pathway & Workflow Architecture

The reactivity of 3-Fluoro-2-hydrazinyl-6-methylpyridine is governed by the delicate balance between the electron-donating methyl group and the strongly electron-withdrawing inductive effect (-I) of the ortho-fluorine. Understanding this electronic push-pull system is critical for selecting the correct solvent and temperature parameters to drive pyrazole or triazolopyridine formation while suppressing side reactions[1].

G A 3-Fluoro-2-hydrazinyl- 6-methylpyridine C Hydrazone Intermediate (Kinetic Product) A->C + Electrophile EtOH, 25°C B Electrophile (Diketone / Aldehyde) B->C D Fluorinated Pyrazole (Thermodynamic Product) C->D Cyclodehydration EtOH Reflux (78°C) E Triazolopyridine (Oxidative Product) C->E Oxidative Cyclization Oxidant, 80°C

Reaction pathways of 3-Fluoro-2-hydrazinyl-6-methylpyridine based on solvent and temperature.

Empirical Data: Solvent & Temperature Matrix

The following table summarizes the quantitative impact of reaction conditions on yield and purity, demonstrating the necessity of thermal control for specific transformations[2].

Reaction TargetSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pyrazole Synthesis Anhydrous EtOH78 (Reflux)4.085 - 95Optimal cyclodehydration; water azeotropically removed[1].
Pyrazole Synthesis THF5012.0< 60Incomplete dehydration; hydrazone intermediate persists[3].
Triazolopyridine EtOH253.029Stalled reaction; insufficient thermal energy for oxidation[2].
Triazolopyridine EtOH + Oxidant802.072 - 76Complete oxidative cyclization; high purity profile[2].

Validated Methodology: Self-Validating Pyrazole Synthesis

This protocol incorporates in-process controls (IPCs) to ensure the reaction validates its own progress, eliminating guesswork during scale-up.

Step 1: Deoxygenation & Dissolution

  • Action: Charge a reactor with anhydrous ethanol (10 mL/g of starting material). Purge the solvent with subsurface nitrogen for 60 minutes at 25°C[4].

  • Action: Add 3-Fluoro-2-hydrazinyl-6-methylpyridine (1.0 eq) and the target 1,3-diketone (1.1 eq).

  • Self-Validation: Dissolved oxygen (DO) probe must read < 2 ppm to proceed, preventing auto-oxidation of the hydrazine[4].

Step 2: Kinetic Hydrazone Formation

  • Action: Stir the mixture at 25°C for 1 hour.

  • Self-Validation: Perform HPLC analysis. The reaction is validated to proceed to Step 3 only when the peak area of the starting hydrazine is ≤ 2.0%[4].

Step 3: Thermodynamic Cyclodehydration

  • Action: Elevate the reactor temperature to 78°C (reflux) for 4 hours[1].

  • Self-Validation: LC-MS must show complete disappearance of the hydrazone intermediate mass (M+H) and the appearance of the dehydrated pyrazole product.

Step 4: Phase-Appropriate Crystallization

  • Action: Concentrate the mixture under vacuum. Perform a solvent switch to a 30–50% 2-butanol/heptane mixture. Heat to 90°C to achieve full solubilization, then apply a controlled cooling ramp (0.5°C/min) to 20°C[4].

  • Self-Validation: Analyze the mother liquor. The crystallization is complete when the product concentration in the supernatant stabilizes at ≤ 5–9 mg/mL[4].

Diagnostic Troubleshooting (Q&A)

Q: My pyrazole synthesis stalls at the hydrazone intermediate. How do I drive the cyclodehydration to completion? A: Causality: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This reduces the nucleophilicity of the adjacent hydrazone nitrogen, significantly increasing the activation energy required for the intramolecular attack on the carbonyl carbon. Resolution: You must overcome this kinetic barrier by increasing the thermal energy. Switch from ethanol (bp 78°C) to a higher-boiling polar aprotic solvent like toluene (bp 110°C) or chlorobenzene[5]. Alternatively, introducing a catalytic amount of glacial acetic acid can activate the electrophilic carbonyl carbon, facilitating ring closure without requiring excessive heat[5].

Q: I am observing significant defluorination byproducts in my LC-MS trace. What is causing this degradation? A: Causality: The 3-fluoro group is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because it is ortho to the electron-withdrawing imine/hydrazine linkage during intermediate phases. At elevated temperatures (>90°C), excess nucleophiles (such as unreacted hydrazine or alkoxide bases) will attack the C-F bond, leading to defluorination. Resolution: Strictly cap your reaction temperature at 80°C. If a base is strictly required for your specific electrophile, avoid alkoxides; instead, utilize a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

Q: The isolated product is an oil instead of a crystalline solid. How can I induce crystallization? A: Causality: Fluorinated heterocycles often exhibit lower melting points and higher lipophilicity, leading to liquid-liquid phase separation ("oiling out") rather than true nucleation when cooling in single-solvent systems. Resolution: Implement an anti-solvent crystallization strategy. A binary system of 30–50% 2-butanol/heptane is highly effective for these specific pyridine derivatives[4]. Solubilize the oil completely at 90°C, then cool very slowly to 20°C to allow the crystal lattice to form before the oiling point is reached[4].

Q: The starting 3-Fluoro-2-hydrazinyl-6-methylpyridine is turning dark and degrading before the electrophile is added. A: Causality: Hydrazines are highly susceptible to auto-oxidation, rapidly forming diazenes and subsequent radical degradation products when exposed to molecular oxygen and trace transition metals. This reaction is exothermic and accelerates at room temperature[4]. Resolution: Ensure strict anaerobic conditions. Purge all solvents with nitrogen for at least 60 minutes prior to introducing the hydrazine[4]. Store the raw material at -20°C under an argon atmosphere.

Operational FAQs

Q: Can I use water as a co-solvent to improve the solubility of the hydrazine? A: No. While hydrazine monohydrate is often handled in water for safety, the cyclodehydration step to form pyrazoles or triazolopyridines requires the elimination of water. The presence of aqueous co-solvents will push the equilibrium backward, stalling the reaction at the hydrazone stage. Use anhydrous solvents exclusively[1].

Q: What is the optimal temperature for the oxidative cyclization to triazolopyridines? A: While the initial condensation with an aldehyde occurs readily at 25°C, the subsequent oxidative cyclization (e.g., using TBHP or oxone) requires elevated thermal energy. Heating the reaction to 80°C is optimal and typically results in a yield increase from ~29% to >72%[2].

References

  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:1

  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery Source: Organic Process Research & Development - ACS Publications URL:4

  • Optimization of reaction conditions for one-pot oxidative cyclization of benzaldehyde with 2-hydrazinopyridine Source: ResearchGate URL:2

  • Technical Support Center: Acetohydrazide Pyridine Cyclization Reactions Source: Benchchem URL:5

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 3-Fluoro-2-hydrazinyl-6-methylpyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Fluoro-2-hydrazinyl-6-methylpyridine. It is structured as a series of troubleshooting question...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Fluoro-2-hydrazinyl-6-methylpyridine. It is structured as a series of troubleshooting questions and detailed answers to address common challenges encountered during purification and recrystallization, ensuring you can achieve high purity for your downstream applications.

Section 1: Understanding the Compound & Potential Impurities

3-Fluoro-2-hydrazinyl-6-methylpyridine is a substituted pyridine derivative. Its unique structure, featuring a basic pyridine ring, a reactive hydrazinyl group, and a fluoro substituent, dictates its chemical behavior and the potential impurities that may arise during synthesis.[1]

Commonly Encountered Impurities:

  • Unreacted Starting Materials: Such as 2,3-difluoro-6-methylpyridine.

  • Side-Reaction Products: Including isomers or products from undesired reactions of the hydrazine group.

  • Oxidation Products: The hydrazinyl group can be susceptible to oxidation, leading to colored impurities.[2]

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

Section 2: Troubleshooting Purification & Recrystallization

This section addresses specific problems you may encounter in a practical, question-and-answer format.

Q1: My crude product is a dark oil or discolored solid. What is the likely cause and how can I fix it?

Answer: Discoloration, especially yellow, brown, or red hues, often points to the oxidation of the hydrazinyl group.[2] These impurities are typically highly polar.

Troubleshooting Steps:

  • Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount (1-2% by weight) of activated carbon. The activated carbon will adsorb many of the colored, polar impurities.

  • Hot Filtration: While the solution is still hot, perform a gravity filtration (preferably with a fluted filter paper to speed up the process) to remove the carbon. Be quick to prevent premature crystallization in the funnel.[3]

  • Proceed to Recrystallization: Allow the hot, decolorized filtrate to cool slowly to initiate crystallization.

Initial Purification Note: If the product is an oil due to significant impurities, an initial acid-base extraction can be highly effective at isolating the desired basic pyridine derivative from non-basic contaminants.[4]

Q2: I am struggling to find a suitable solvent for recrystallization. What is a systematic approach to solvent selection?

Answer: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] Given the polarity of 3-Fluoro-2-hydrazinyl-6-methylpyridine, a range of polar and moderately polar solvents should be tested.

Systematic Solvent Screening Protocol:

  • Small-Scale Tests: In separate small test tubes, place ~20-30 mg of your crude product.

  • Add Solvent: To each tube, add a different solvent dropwise at room temperature (start with ~0.5 mL). Test a range of solvents from polar to non-polar (see table below).

  • Observe at Room Temperature:

    • If the solid dissolves completely, the solvent is too good; discard it.

    • If the solid is insoluble or sparingly soluble, proceed to the next step.

  • Heat the Mixture: Gently heat the test tubes that passed the previous step to the boiling point of the solvent.[6]

  • Observe at High Temperature:

    • If the solid dissolves completely, this is a promising candidate solvent.

    • If it does not dissolve, the solvent is not suitable.

  • Cool Down: Allow the hot, clear solutions to cool to room temperature, and then in an ice bath.

  • Final Selection: The best solvent is the one that produces a high yield of clean-looking crystals upon cooling.[7]

Table of Potential Solvents for Screening:

SolventPolarityBoiling Point (°C)Notes
WaterPolar Protic100May be suitable due to H-bonding potential with the hydrazine group.
EthanolPolar Protic78A common choice for moderately polar compounds.[8]
IsopropanolPolar Protic82Similar to ethanol but slightly less polar.
AcetonitrilePolar Aprotic82Good for moderately polar compounds.
Ethyl AcetateMid-Polarity77Often a good balance of polarity.
TolueneNon-Polar111May be useful in a mixed-solvent system with a more polar solvent.[3]
Heptane/HexaneNon-Polar98 / 69Likely to be a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system.[8]
Q3: My compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[8]

Corrective Actions:

  • Add More Solvent: The most common cause is using too little solvent. Re-heat the mixture to boiling and add more of the hot solvent until the oil fully dissolves.[9]

  • Lower the Cooling Temperature: Ensure the boiling temperature of your solvent is not higher than the melting point of your compound. If it is, choose a lower-boiling solvent.[10]

  • Use a Mixed Solvent System: Dissolve the compound in a minimum of a "good" hot solvent (like ethanol). Then, while still hot, slowly add a "poor" solvent (like heptane) dropwise until the solution just starts to become cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.[3]

Q4: The recrystallization yield is very low. How can I improve it?

Answer: A low yield is typically due to using too much solvent, premature filtration, or the compound having significant solubility even in the cold solvent.[11]

To Improve Yield:

  • Minimize Solvent Volume: Use only the absolute minimum amount of boiling solvent required to fully dissolve the solid. Adding even a small excess can dramatically reduce your recovery.[6]

  • Evaporate Excess Solvent: If you suspect too much solvent was added, gently boil off some of the solvent to re-saturate the solution, then attempt cooling again.[9]

  • Ensure Thorough Cooling: Cool the flask in an ice-water bath for at least 20-30 minutes after it has reached room temperature to maximize precipitation.

  • "Salting Out": If using a polar solvent like ethanol/water, adding a saturated brine solution can sometimes decrease the solubility of the organic compound and promote further precipitation.

Q5: No crystals are forming, even after cooling in an ice bath. What are the next steps?

Answer: This is a common issue of supersaturation, where the compound remains dissolved even though the concentration is above its solubility limit.[9]

Methods to Induce Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[11]

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution. This will act as a template for other crystals to grow upon.[11]

  • Reduce Solvent Volume: As mentioned in Q4, concentrate the solution by boiling off some solvent and try cooling again.[9]

Section 3: Standard Operating Protocols & Visual Guides

Workflow for Purification and Recrystallization

The following diagram outlines the decision-making process for purifying 3-Fluoro-2-hydrazinyl-6-methylpyridine.

Caption: Purification workflow for 3-Fluoro-2-hydrazinyl-6-methylpyridine.

Protocol: Single Solvent Recrystallization
  • Dissolution: Place the crude 3-Fluoro-2-hydrazinyl-6-methylpyridine in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Add the solvent in small portions until the compound just dissolves at the boiling point. Ensure you are using the minimum amount necessary.[5]

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. ResearchGate. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Recrystallization. Unknown Source. (Link unavailable)
  • 3-Fluoro-6-hydrazinyl-2-methylpyridine | C6H8FN3. PubChem. [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. [Link]

  • WO1998018744A1 - Separation of pyridine or pyridine derivatives
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Recrystallization in the Organic Chemistry Laboratory. Chemical Education Xchange. [Link]

  • US2708653A - Purification of pyridine bases by distillation.
  • Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. ACS Publications. [Link]

  • The Chemistry of 2-Hydrazinopyridine: A Deep Dive into Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Recrystallization1. Unknown Source. (Link unavailable)
  • recrystallization.pdf. Unknown Source. (Link unavailable)
  • The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • 4. Crystallization. Unknown Source. (Link unavailable)
  • Synthesis of 6-fluorine-2-hydrazine-7-methyl-1.3.4-thiadiazole[3.2-A] pyrimidine-5-O H. U.S. Department of Energy. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]

  • 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. [Link]

  • Recrystallization. Unknown Source. (Link unavailable)
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Scale-up Optimization for 3-Fluoro-2-hydrazinyl-6-methylpyridine

Welcome to the technical support center for the commercial scale-up of 3-Fluoro-2-hydrazinyl-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the commercial scale-up of 3-Fluoro-2-hydrazinyl-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to a commercial production environment. We will delve into the critical process parameters, troubleshooting common issues, and addressing frequently asked questions to ensure a safe, efficient, and scalable manufacturing process.

Overview of Commercial Synthesis Route

The most common and scalable route to 3-Fluoro-2-hydrazinyl-6-methylpyridine is the nucleophilic aromatic substitution (SNAr) of 2,3-difluoro-6-methylpyridine with hydrazine hydrate. The fluorine atom at the 2-position is significantly more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring.

Reaction Scheme:

2,3-difluoro-6-methylpyridine + Hydrazine Hydrate → 3-Fluoro-2-hydrazinyl-6-methylpyridine

This process, while straightforward in principle, presents several challenges during scale-up, including regioselectivity control, impurity formation, and the safe handling of hydrazine. This guide will provide the necessary insights to mitigate these challenges.

G A 2,3-Difluoro- 6-methylpyridine (Starting Material) C Reaction Vessel (Controlled Temp & Addition) A->C Charge B Hydrazine Hydrate (Reagent) B->C Slow Addition D Reaction Mixture C->D Reaction E Quenching & Work-up (e.g., Water/Brine Wash) D->E Transfer I Impurity Formation (e.g., Bis-adduct, Isomer) D->I Side Reactions F Crude Product E->F Isolation G Crystallization/ Purification F->G Purification H 3-Fluoro-2-hydrazinyl- 6-methylpyridine (API) G->H Final Product

Caption: High-level workflow for the commercial synthesis of 3-Fluoro-2-hydrazinyl-6-methylpyridine.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Q1: We are observing significant levels of the isomeric impurity, 2-fluoro-3-hydrazinyl-6-methylpyridine. What are the critical process parameters to control for improving regioselectivity?

A1: This is a common issue driven by the kinetics of the SNAr reaction. While the 2-position is electronically favored, harsh reaction conditions can lead to the formation of the undesired isomer. To enhance regioselectivity, focus on the following:

  • Temperature Control: Maintain a strict reaction temperature, typically between 20-40°C. Excursions to higher temperatures can provide enough energy to overcome the activation barrier for the attack at the 3-position, leading to the isomeric impurity.

  • Slow Addition of Hydrazine Hydrate: The addition of hydrazine hydrate should be controlled to maintain a low concentration of the nucleophile in the reaction mixture. This minimizes sharp temperature increases (exotherms) and reduces the likelihood of the less-favored reaction pathway. A continuous, slow addition over several hours is recommended for large-scale batches.

  • Solvent Choice: While various solvents can be used, aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often preferred for their ability to solvate the intermediate Meisenheimer complex, thereby stabilizing the desired transition state.

ParameterRecommended RangeRationale
Reaction Temperature 20 - 40°CMinimizes formation of the 2-fluoro-3-hydrazinyl isomer.
Hydrazine Addition Slow, continuous feedControls exotherm and maintains low nucleophile concentration.
Solvent Aprotic Polar (e.g., DMF, DMSO)Stabilizes the transition state for the desired reaction.

Q2: Our isolated product is contaminated with a bis-hydrazinyl substituted impurity. How can we prevent its formation?

A2: The formation of a bis-hydrazinyl impurity occurs when a second molecule of hydrazine displaces the remaining fluorine atom on the pyridine ring. This is typically a result of an excess of hydrazine or prolonged reaction times.

  • Stoichiometry: Carefully control the stoichiometry of hydrazine hydrate. A slight excess (typically 1.1 to 1.3 equivalents) is often sufficient to drive the reaction to completion without promoting the formation of the bis-adduct.

  • Reaction Monitoring: Implement in-process controls (IPCs) using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. The reaction should be quenched as soon as the starting material is consumed to an acceptable level (e.g., <1%).

  • Quenching: Once the reaction is complete, quench the excess hydrazine. This can be achieved by adding an appropriate quenching agent, such as acetone or sodium nitrite, which will react with the remaining hydrazine.[1]

G start Reaction Complete? quench Quench excess hydrazine start->quench Yes continue_rxn Continue reaction (monitor via HPLC) start->continue_rxn No workup Proceed to Work-up quench->workup continue_rxn->start impurity High risk of bis-adduct formation continue_rxn->impurity

Caption: Decision workflow for reaction completion and quenching.

Q3: The work-up and isolation of the product are proving difficult, with yield losses and product instability. What are the best practices for this stage?

A3: 3-Fluoro-2-hydrazinyl-6-methylpyridine can be prone to degradation, especially in the presence of air and light. A robust isolation procedure is key to obtaining a high-quality product.

  • Aqueous Work-up: After quenching, an aqueous work-up is typically performed to remove the solvent and unreacted hydrazine salts. Use deoxygenated water and consider performing extractions under a nitrogen atmosphere to minimize oxidation of the product.

  • Crystallization: The product is often isolated as a solid via crystallization. A common procedure is to dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol) at an elevated temperature and then cool to crystallize. An anti-solvent (e.g., heptane, water) can be added to improve the yield.

  • Drying: The isolated solid should be dried under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvents. Avoid excessive heat, as this can lead to decomposition. The final product should be stored in a tightly sealed, light-resistant container under an inert atmosphere.[2]

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when handling hydrazine hydrate on a commercial scale, and what precautions should be taken?

A: Hydrazine is a highly toxic, corrosive, and potentially explosive substance that requires strict handling protocols.[3][4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a chemical-resistant apron or suit.[2][5]

  • Ventilation: All operations involving hydrazine should be conducted in a well-ventilated area, preferably within a closed system or a fume hood to prevent inhalation of vapors.[4]

  • Engineering Controls: Use spark-proof tools and explosion-proof equipment.[1] All metallic equipment should be properly grounded and bonded to prevent static discharge.[2]

  • Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[2] Have a clear plan for handling spills, including the use of appropriate neutralizing agents like a 5% calcium hypochlorite solution.[2]

  • Waste Disposal: All hydrazine-containing waste must be treated as hazardous and disposed of according to local and national regulations.[5] Never pour hydrazine waste down the drain.[5]

Q: What analytical methods are recommended for in-process control and final product release?

A: A combination of chromatographic and spectroscopic techniques is essential for ensuring the quality of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for monitoring reaction progress, identifying and quantifying impurities, and for the final purity assay of the product. A reversed-phase C18 column with a UV detector is typically suitable.

  • Gas Chromatography (GC): GC can be used to determine the levels of residual solvents in the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product and identifying any isomeric impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to help identify unknown impurities.

Q: Are there any alternative, less hazardous reagents that can be used in place of hydrazine hydrate?

A: While hydrazine hydrate is the most common reagent for this transformation, research into safer alternatives is ongoing. Some potential alternatives, depending on the specific substrate and desired outcome, could include protected hydrazines or hydrazine surrogates. However, for the specific synthesis of 3-Fluoro-2-hydrazinyl-6-methylpyridine, hydrazine hydrate remains the most industrially viable and cost-effective option. The focus should therefore be on implementing robust engineering controls and safety procedures to mitigate the risks associated with its use.

Detailed Experimental Protocol (Illustrative Example)

Note: This protocol is for informational purposes only and should be adapted and validated for specific equipment and scale.

  • Reaction Setup: Charge a suitable, clean, and dry reactor with 2,3-difluoro-6-methylpyridine and the chosen solvent (e.g., DMSO). Begin agitation and inert the reactor with nitrogen.

  • Temperature Control: Adjust the reactor temperature to the target range (e.g., 25-30°C).

  • Reagent Addition: Slowly add hydrazine hydrate (1.1-1.3 equivalents) to the reactor over a period of 2-4 hours, maintaining the internal temperature within the specified range.

  • Reaction Monitoring: After the addition is complete, hold the reaction mixture at the target temperature. Monitor the reaction progress by taking samples for HPLC analysis every hour until the starting material is consumed (<1%).

  • Quenching: Once the reaction is complete, cool the mixture to 10-15°C and slowly add a quenching agent (e.g., acetone) to neutralize any excess hydrazine.

  • Work-up: Add deoxygenated water to the reaction mixture and perform extractions with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Solvent Swap & Crystallization: Concentrate the organic phase under reduced pressure. If necessary, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol). Heat the solution to dissolve the crude product, then cool slowly to induce crystallization. An anti-solvent may be added to increase the yield.

  • Isolation and Drying: Filter the solid product and wash with a cold solvent. Dry the product under vacuum at 40-50°C until a constant weight is achieved.

  • Packaging: Package the final product in a light-resistant, airtight container under a nitrogen atmosphere.

References

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 3-Fluoro-2-hydrazinyl-6-methylpyridine and 2-hydrazinylpyridine for Researchers in Drug Discovery

In the landscape of medicinal chemistry and drug development, hydrazinopyridines serve as versatile scaffolds for the synthesis of a diverse array of bioactive molecules.[1][2][3] Their unique chemical architecture, feat...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, hydrazinopyridines serve as versatile scaffolds for the synthesis of a diverse array of bioactive molecules.[1][2][3] Their unique chemical architecture, featuring a nucleophilic hydrazine moiety appended to a pyridine ring, allows for participation in a multitude of chemical transformations, including condensations, cyclizations, and nucleophilic additions.[1] This guide provides an in-depth, comparative analysis of the reactivity of two key analogues: the substituted 3-fluoro-2-hydrazinyl-6-methylpyridine and the parent 2-hydrazinylpyridine. Understanding the nuanced differences in their reactivity, governed by the electronic and steric effects of the fluoro and methyl substituents, is paramount for researchers aiming to fine-tune molecular properties and optimize synthetic routes.

At a Glance: Key Differences in Reactivity

Feature2-hydrazinylpyridine3-Fluoro-2-hydrazinyl-6-methylpyridine
Nucleophilicity of Hydrazine Group HigherLower
Electrophilicity of Pyridine Ring LowerHigher
Susceptibility to Electrophilic Attack More susceptible at the pyridine ringLess susceptible at the pyridine ring
Reaction Rates with Electrophiles Generally fasterGenerally slower
Steric Hindrance Minimal at the hydrazine groupModerate at the hydrazine group and pyridine nitrogen

The Influence of Substituents: An In-depth Analysis

The reactivity of these two molecules is fundamentally dictated by the electronic and steric nature of the substituents on the pyridine ring.

Electronic Effects of the Fluorine Atom

The fluorine atom at the 3-position of 3-fluoro-2-hydrazinyl-6-methylpyridine exerts a strong electron-withdrawing inductive effect (-I effect). This has two major consequences:

  • Decreased Nucleophilicity of the Hydrazine Moiety: The electron density is pulled away from the pyridine ring and, consequently, from the attached hydrazine group. This reduction in electron density on the nitrogen atoms of the hydrazine makes it less nucleophilic compared to the hydrazine group in 2-hydrazinylpyridine.

  • Increased Electrophilicity of the Pyridine Ring: The electron-withdrawing nature of fluorine makes the pyridine ring more electron-deficient. This heightened electrophilicity can influence its susceptibility to nucleophilic attack, although the primary reactive site remains the hydrazine group. The introduction of fluorine is a known strategy to modulate the physicochemical properties of drug candidates, often enhancing metabolic stability and bioavailability.[4]

Steric and Electronic Effects of the Methyl Group

The methyl group at the 6-position in 3-fluoro-2-hydrazinyl-6-methylpyridine introduces both steric and electronic effects:

  • Steric Hindrance: The methyl group provides steric bulk around the pyridine nitrogen and the adjacent hydrazine group. This can hinder the approach of bulky electrophiles to both the hydrazine moiety and the ring nitrogen, potentially influencing regioselectivity and reaction rates.[5][6][7]

  • Electronic Effect: The methyl group is weakly electron-donating (+I effect), which can partially counteract the electron-withdrawing effect of the fluorine atom. However, the inductive effect of fluorine is generally stronger.

Comparative Reactivity in Key Transformations

The interplay of these electronic and steric factors leads to predictable differences in the reactivity of the two compounds in common synthetic transformations.

Condensation Reactions with Aldehydes and Ketones

Both compounds readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone for the synthesis of a wide variety of heterocyclic compounds and has been extensively utilized in the development of anticancer agents.[8][9]

However, the rate of hydrazone formation is expected to be slower for 3-fluoro-2-hydrazinyl-6-methylpyridine due to the decreased nucleophilicity of the hydrazine group.

G cluster_0 Condensation Reaction Hydrazinopyridine Hydrazinopyridine Hydrazone Hydrazone Hydrazinopyridine->Hydrazone Reaction Aldehyde_Ketone Aldehyde or Ketone (R-C=O) Aldehyde_Ketone->Hydrazone

Caption: General workflow for hydrazone formation.

Experimental Protocol: General Procedure for Hydrazone Synthesis

  • Dissolution: Dissolve the respective hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Isolation: The product hydrazone often precipitates from the reaction mixture upon cooling. It can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[10]

Cyclization Reactions

Hydrazinopyridines are crucial precursors for the synthesis of fused heterocyclic systems, such as triazolopyridines, which are of significant interest in medicinal chemistry.[10][11]

The electron-withdrawing fluorine atom in 3-fluoro-2-hydrazinyl-6-methylpyridine can influence the ease of cyclization reactions. For instance, in oxidative cyclization reactions to form triazolopyridines, the more electron-deficient pyridine ring of the fluorinated analogue might affect the reaction mechanism and yield.

G cluster_1 Oxidative Cyclization to Triazolopyridine Sugar_Hydrazone Sugar Hydrazone Formed from Hydrazinopyridine and a Sugar Triazolopyridine 1,2,4-Triazolo[4,3-a]pyridine Fused Bicyclic System Sugar_Hydrazone->Triazolopyridine Oxidative Cyclization Oxidizing_Agent Oxidizing Agent (e.g., Bromine) Oxidizing_Agent->Triazolopyridine

Caption: Oxidative cyclization of a sugar hydrazone to a triazolopyridine.

Synthesis of Starting Materials

Synthesis of 2-Hydrazinopyridine

2-Hydrazinopyridine is typically synthesized from 2-chloropyridine via nucleophilic aromatic substitution with hydrazine hydrate.[12][13]

Experimental Protocol: Synthesis of 2-Hydrazinopyridine

  • Reaction Setup: In a round-bottom flask, a solution of 2-chloropyridine (1.0 eq) in a suitable solvent (e.g., butanol) is prepared.

  • Addition of Hydrazine: Hydrazine hydrate (an excess, e.g., 10 equivalents) is added to the solution.[12]

  • Heating: The reaction mixture is heated to 100°C and stirred for an extended period (e.g., 48 hours).[12] The progress of the reaction is monitored by TLC.

  • Workup: After completion, the reaction mixture is cooled and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-hydrazinopyridine.[12]

Proposed Synthesis of 3-Fluoro-2-hydrazinyl-6-methylpyridine

A plausible synthetic route to 3-fluoro-2-hydrazinyl-6-methylpyridine would involve the nucleophilic aromatic substitution of a suitable di- or tri-substituted pyridine precursor. For example, starting from a compound like 2-chloro-3-fluoro-6-methylpyridine and reacting it with hydrazine hydrate. The synthesis of a related compound, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, was achieved through a nucleophilic aromatic substitution of a fluorinated pyridine precursor with hydrazine.[14]

G cluster_2 Proposed Synthesis of 3-Fluoro-2-hydrazinyl-6-methylpyridine Precursor 2-Chloro-3-fluoro-6-methylpyridine Product 3-Fluoro-2-hydrazinyl-6-methylpyridine Precursor->Product Nucleophilic Aromatic Substitution Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Proposed synthetic route for 3-fluoro-2-hydrazinyl-6-methylpyridine.

Conclusion

The choice between 3-fluoro-2-hydrazinyl-6-methylpyridine and 2-hydrazinylpyridine in a synthetic campaign should be guided by the desired electronic and steric properties of the final product and the intended reaction pathway. 2-Hydrazinopyridine offers higher nucleophilicity for faster reaction rates in condensations and related transformations. Conversely, 3-fluoro-2-hydrazinyl-6-methylpyridine provides a scaffold with a modified electronic profile, which can be advantageous for tuning the pharmacological properties of the target molecule. The fluorine substituent can enhance metabolic stability and binding interactions, while the methyl group introduces steric bulk that can be exploited to control regioselectivity. Researchers and drug development professionals are encouraged to consider these fundamental differences in reactivity to make informed decisions in their synthetic strategies.

References

  • ACS Publications. (2017, July 24). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026, March 7). The Chemistry of 2-Hydrazinopyridine: A Deep Dive into Organic Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. RSC Publishing. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2016, July 18). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Thieme. (2020, October 12). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]. Retrieved from [Link]

  • ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. Retrieved from [Link]

  • Taylor & Francis. (2007, February 7). Reaction of Sugars with 2‐Hydrazinopyridine, Precursors for Seco C‐Nucleosides of 1,2,4‐Triazolo[4,3‐a]pyridine. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 7). Reaction of Sugars with 2-Hydrazinopyridine, Precursors for Seco C-Nucleosides of 1,2,4-Triazolo[4,3-a]pyridine. Retrieved from [Link]

  • PMC. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]

  • RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. Retrieved from [Link]

  • PMC. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

  • Synthink. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Retrieved from [Link]

  • ACS Publications. (2019, July 12). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Retrieved from [Link]

  • Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-6-hydrazinyl-2-methylpyridine. Retrieved from [Link]

  • OSTI.GOV. (2010, July 1). Synthesis of 6-fluorine-2-hydrazine-7-methyl-1.3.4-thiadiazole[3.2-A] pyrimidine-5-O H. Retrieved from [Link]

  • ECHA. (n.d.). 3-fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3,6-difluoro-2-hydrazinylpyridine — Chemical Substance Information. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2023, October 30). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Retrieved from [Link]

  • Semantic Scholar. (1977, September 13). REACTIONS OF 3-CHLORO- AND 3-HYDRAZINO-6-(P-TOLYL)PYRIDAZINES. Retrieved from [Link]

  • MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]

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Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 3-Fluoro-2-hydrazinyl-6-methylpyridine

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Fluoro-2-hydrazinyl-6-methylpyridine, a crucial i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Fluoro-2-hydrazinyl-6-methylpyridine, a crucial intermediate in pharmaceutical synthesis. The narrative emphasizes the rationale behind experimental choices, ensuring a scientifically sound and defensible analytical procedure suitable for regulatory scrutiny. The principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, the globally recognized standard for analytical method validation.[1][2][3]

Part 1: Foundational Method Development

Before validation can occur, a robust and reliable HPLC method must be developed. The objective is to create a method that is "suitable for its intended purpose"—in this case, to accurately quantify the purity of 3-Fluoro-2-hydrazinyl-6-methylpyridine and separate it from potential process impurities and degradation products.[1][4]

Analyte Characterization and Initial Considerations

3-Fluoro-2-hydrazinyl-6-methylpyridine is a substituted pyridine derivative. Key characteristics influencing HPLC method development include:

  • Polarity: The presence of the hydrazinyl group imparts significant polarity, while the methyl and fluoro groups add some hydrophobicity. This mixed character suggests that Reversed-Phase HPLC (RP-HPLC) is the most appropriate starting point.

  • UV Absorbance: The pyridine ring is a strong chromophore, making UV detection a suitable and sensitive choice. A preliminary scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) to ensure optimal sensitivity.

  • pH Sensitivity: The basic nature of the pyridine ring and the hydrazinyl group means that the pH of the mobile phase will be a critical parameter affecting peak shape and retention.[5] Buffering the mobile phase is essential to achieve reproducible results and prevent peak tailing caused by interactions with residual silanols on the column packing.[6]

Comparison of Initial Chromatographic Conditions

Method development is an iterative process.[7][8] A common starting point is to compare different stationary phases (columns) and mobile phases to find the best initial separation conditions.

Table 1: Comparison of Initial HPLC Method Conditions

ParameterCondition ACondition BRationale & Supporting Data
Column C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 3.5 µm)Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm)A C18 column provides general-purpose hydrophobic retention. The Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the pyridine ring, which can be crucial for separating closely related impurities.[9]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.00.1% Formic Acid in WaterPhosphate buffer provides robust pH control. Formic acid is a simpler, volatile modifier suitable for LC-MS compatibility, though it offers less buffering capacity.
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)ACN is a stronger organic solvent than MeOH and often provides sharper peaks. However, MeOH can offer different selectivity for certain compounds.
Gradient 5% to 95% B in 15 minutes5% to 95% B in 15 minutesA broad gradient is used for initial scouting to elute all components and determine the approximate required organic concentration.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 30 °C30 °CElevated temperature can improve peak shape and reduce viscosity, but 30 °C is a stable starting point.
Detection UV at 254 nmUV at 254 nm254 nm is a common wavelength for aromatic compounds. This would be optimized based on the analyte's λmax.
Hypothetical Outcome Good retention of the main peak, but co-elution with a known process impurity.Superior performance. The Phenyl-Hexyl column provided baseline resolution (>2.0) between the main peak and the critical impurity pair due to enhanced π-π interactions.

Based on this comparative scouting, Condition B is selected for further optimization and subsequent validation. The goal is to fine-tune the gradient, pH, and temperature to ensure a robust separation with a reasonable run time.

Part 2: A Guide to Rigorous Method Validation per ICH Q2(R1)

Once the method is optimized, it must be formally validated. The validation process provides documented evidence that the method is reliable for its intended use.[4][10][11]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2 R1) Dev Method Development (Column & Mobile Phase Scouting) Opt Method Optimization (Gradient, pH, Temp.) Dev->Opt SST_Dev System Suitability Protocol (Establish Criteria) Opt->SST_Dev Specificity Specificity (Forced Degradation) SST_Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Report Final Validation Report Robustness->Final_Report Complete

Caption: Workflow for HPLC Method Development and Validation.

Specificity (Stability-Indicating Nature)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2] A forced degradation study is the definitive test to prove a method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[12][13][14]

Experimental Protocol:

  • Prepare separate solutions of 3-Fluoro-2-hydrazinyl-6-methylpyridine.

  • Expose each solution to one of the following stress conditions until approximately 5-20% degradation is achieved[13][15]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Expose to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (as per ICH Q1B).

  • Analyze each stressed sample, along with an unstressed control, using the developed HPLC method.

  • Use a photodiode array (PDA) detector to evaluate peak purity for the main analyte peak in each chromatogram.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the parent peak and all degradation product peaks.

  • The peak purity analysis must show no co-eluting peaks (purity angle < purity threshold).

Forced_Degradation_Logic cluster_stress Stress Conditions (ICH Q1A) Analyte 3-Fluoro-2-hydrazinyl-6-methylpyridine (API Solution) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H2O2) Analyte->Oxidation Thermal Thermal (Heat) Analyte->Thermal Photo Photolytic (Light) Analyte->Photo HPLC HPLC Analysis (PDA Detection) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Result: Is Method Specific? HPLC->Result Pass PASS (Stability-Indicating) Result->Pass Resolution > 2.0 Peak Purity OK Fail FAIL (Re-optimize Method) Result->Fail Co-elution Peak Purity Fails

Caption: Logical flow for demonstrating method specificity.

Linearity and Range

Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[1] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations spanning the expected working range. For a purity test, this should cover from the quantitation limit (LOQ) to 120% of the specification limit (e.g., LOQ, 50%, 80%, 100%, 120%).[1]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Table 2: Linearity Data Summary

Concentration (µg/mL)Mean Peak Area
1 (LOQ)10,540
50515,200
80821,600
1001,030,500
1201,245,100
Linear Regression Result
Correlation (R²) 0.9998
Equation y = 10295x + 850
Accuracy (Trueness)

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study, where a known amount of analyte is "spiked" into a sample matrix (or placebo).[1]

Experimental Protocol:

  • Prepare samples containing the analyte at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).[1]

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery of the added analyte.

    • %Recovery = (Measured Amount / Spiked Amount) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (%RSD) for the replicates at each level should be ≤ 2.0%.

Table 3: Accuracy (Recovery) Data Summary

Spiked LevelConcentration (µg/mL)Mean Measured (µg/mL)Mean Recovery (%)%RSD
80%80.079.899.80.5%
100%100.0100.5100.50.3%
120%120.0119.599.60.4%
Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]

  • Repeatability (Intra-assay precision): Measures precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[1]

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the test concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the process with six new samples on a different day with a different analyst.

Acceptance Criteria:

  • The %RSD for each set of six measurements should be ≤ 2.0%.

  • The overall %RSD combining all 12 measurements should also be within an appropriate limit (typically ≤ 2.0%).

Table 4: Precision Data Summary

ParameterDay 1 / Analyst 1 (% Purity)Day 2 / Analyst 2 (% Purity)
Sample 199.899.5
Sample 299.999.7
Sample 3100.199.9
Sample 499.799.6
Sample 5100.0100.1
Sample 699.999.8
Mean 99.9099.77
Std. Dev. 0.1410.207
%RSD 0.14% 0.21%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.[16]

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and ensuring the precision (%RSD) meets the acceptance criteria (e.g., ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1.

  • LOQ: S/N ratio ≈ 10:1, with acceptable precision (%RSD ≤ 10%).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1] It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a sample while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Mobile Phase pH (± 0.2 units).

    • Column Temperature (± 5 °C).

    • Flow Rate (± 10%).

    • Organic Content in Mobile Phase (± 2% absolute).

Acceptance Criteria:

  • System suitability parameters (see Part 3) should still pass under all varied conditions.

  • The change in purity results should not be statistically significant.

Part 3: Ensuring Daily Performance with System Suitability Testing (SST)

While method validation proves the method is suitable in principle, System Suitability Testing (SST) confirms the chromatographic system is performing adequately before and during sample analysis.[17][18][19][20] It is a mandatory check for every analytical run.

Table 5: System Suitability Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Tailing Factor (Tf) Measures peak symmetry.Tf ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N ≥ 2000
Resolution (Rs) Measures the separation between the main peak and the closest eluting impurity.Rs ≥ 2.0
%RSD of Peak Area Measures injection precision (from ≥5 replicate injections of a standard).%RSD ≤ 2.0%

Conclusion

This guide has outlined a systematic and scientifically-grounded approach to developing and validating an HPLC method for the purity analysis of 3-Fluoro-2-hydrazinyl-6-methylpyridine. By comparing initial conditions to select an optimal chromatographic system and then rigorously challenging that system against the validation parameters defined in ICH Q2(R1), a reliable, robust, and defensible analytical method can be established. The implementation of routine System Suitability Testing ensures the ongoing performance of the method, guaranteeing the integrity of the data generated for quality control and regulatory submission.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 2005. [Link]

  • ICH Guideline. Q2(R2) Validation of analytical procedures. European Medicines Agency; 2023. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation; 2005. [Link]

  • Baertschi SW, Alsante KM, Huynh-Ba K. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC; 2011. [Link]

  • Patel S, Patel NJ. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate; 2021. [Link]

  • System Suitability Testing: Ensuring Reliable Results. Lab Manager. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. IJSDR. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency; 2023. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. IJRPR. [Link]

  • Sule P, Sherikar A. A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

  • Holland T, B-Liobikas J. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate; 2020. [Link]

  • System suitability Requirements for a USP HPLC Method. HPLC Primer. [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • A review on method development by hplc. SciSpace. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]

Sources

Validation

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 3-Fluoro-2-hydrazinyl-6-methylpyridine

Executive Summary The structural characterization of fluorinated heterocycles is a critical bottleneck in modern drug discovery and agrochemical development. 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1314913-58-0) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of fluorinated heterocycles is a critical bottleneck in modern drug discovery and agrochemical development. 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1314913-58-0) is a highly functionalized building block whose mass spectrometry (MS) profile is dictated by competing electronic effects: the electron-withdrawing fluorine atom and the electron-donating methyl group.

This guide provides an in-depth, objective comparison of the fragmentation patterns of 3-Fluoro-2-hydrazinyl-6-methylpyridine against its unsubstituted analog, 2-hydrazinylpyridine (a widely used LC-MS derivatization reagent[1]). Furthermore, it compares the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) versus Electron Impact Mass Spectrometry (GC-EI-MS) for the reliable identification of this compound, supported by self-validating experimental protocols.

Structural Dynamics & Fragmentation Causality

Understanding the MS behavior of 3-Fluoro-2-hydrazinyl-6-methylpyridine requires analyzing the specific causality behind its bond cleavages:

  • The Hydrazine Moiety: The terminal nitrogen of the hydrazine group is highly basic. In positive ESI mode, it readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 142.08[2]. The N-N bond is relatively weak (~160 kJ/mol), making the neutral loss of ammonia ( −17 Da ) the lowest-energy fragmentation pathway.

  • The Fluorine Effect: The fluorine atom at the C3 position destabilizes the pyridine ring but provides a highly diagnostic fragmentation signature. Fluorinated aromatic systems characteristically undergo the neutral loss of hydrogen fluoride ( −20 Da ) under elevated collision energies[3]. This −HF loss is critical for distinguishing this molecule from non-fluorinated isobaric interferences.

  • The Methyl Group: Positioned at C6, the methyl group exerts a positive inductive ( +I ) effect. When the hydrazine group is completely cleaved (loss of N2​H4​ , −32 Da ), the resulting fluoromethylpyridinium cation (m/z 110.04) is stabilized by this methyl group, preventing immediate ring shattering.

Comparative Fragmentation Analysis: Target vs. Baseline

To objectively evaluate the MS performance of 3-Fluoro-2-hydrazinyl-6-methylpyridine, we compare it against 2-hydrazinylpyridine , a well-documented baseline compound used extensively in nontargeted metabolomics and steroid hormone quantification[1][4].

The addition of the fluorine and methyl groups significantly alters the thermodynamic stability of the fragment ions.

Table 1: Quantitative MS/MS Fragment Comparison (ESI+)
Feature3-Fluoro-2-hydrazinyl-6-methylpyridine2-Hydrazinylpyridine (Baseline)Causality / Mechanism
Precursor Ion [M+H]+ m/z 142.08m/z 110.07Protonation of the terminal hydrazine nitrogen[2].
Primary Fragment 1 m/z 125.05 ( −NH3​ )m/z 93.05 ( −NH3​ )Cleavage of the weak N-N bond. Dominant at low Collision Energy (10-15 eV).
Primary Fragment 2 m/z 110.04 ( −N2​H4​ )m/z 78.03 ( −N2​H4​ )Cleavage of the C-N bond. The m/z 110 ion is highly abundant due to methyl stabilization.
Secondary Fragment m/z 105.05 ( −NH3​−HF )N/AFluorine-driven elimination[3]. Requires higher Collision Energy (25-30 eV).
Ring Cleavage m/z 83.05 ( −HCN )m/z 52.02 ( −HCN )High-energy shattering of the pyridine aromatic system.

Mechanistic Fragmentation Pathways

The following diagram illustrates the logical fragmentation tree for 3-Fluoro-2-hydrazinyl-6-methylpyridine under ESI-MS/MS conditions.

G M [M+H]+ m/z 142.08 A [M+H - NH3]+ m/z 125.05 M->A -NH3 (17 Da) B [M+H - N2H4]+ m/z 110.04 M->B -N2H4 (32 Da) C [M+H - NH3 - HF]+ m/z 105.05 A->C -HF (20 Da) D Ring Cleavage m/z 83.05 B->D -HCN (27 Da)

ESI-MS/MS fragmentation pathway of 3-Fluoro-2-hydrazinyl-6-methylpyridine.

Modality Performance Comparison: LC-ESI-MS/MS vs. GC-EI-MS

Choosing the correct analytical modality is critical. While LC-ESI-MS/MS is the gold standard for polar heterocycles, GC-EI-MS offers deep structural fingerprinting but introduces thermal degradation risks.

Table 2: Analytical Modality Comparison
ParameterLC-ESI-QTOF MS/MSGC-EI-MS (70 eV)
Ionization Type Soft (Electrospray)Hard (Electron Impact)
Molecular Ion Strong [M+H]+ at m/z 142Weak or absent M+∙ at m/z 141
Sample Prep Direct injection (Dilute & Shoot)Requires chemical derivatization
Thermal Stability Excellent (Analyzed in liquid phase)Poor (Hydrazine degrades at >200°C)
Best Use Case Trace quantification, intact mass confirmationLibrary matching of derivatized products

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the specific chemical causality dictating the choice.

Protocol A: LC-ESI-MS/MS Workflow (Recommended)

Objective: Intact mass confirmation and targeted fragmentation analysis.

  • Sample Preparation: Dissolve 1 mg of 3-Fluoro-2-hydrazinyl-6-methylpyridine in 1 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a volatile proton donor, ensuring the basic hydrazine nitrogen is fully protonated to form the [M+H]+ precursor ion prior to entering the mass analyzer[2].

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The methyl group provides sufficient lipophilicity for retention on a C18 stationary phase, preventing the compound from eluting in the void volume—a common failure point for highly polar unsubstituted hydrazines.

  • MS/MS Parameter Optimization:

    • Set the capillary voltage to +3.5 kV.

    • Self-Validation Step: Monitor the precursor m/z 142.08. If absent, check the pH of the mobile phase; lack of protons will suppress ionization.

    • Ramp the Collision Energy (CE) from 10 eV to 30 eV.

    • Causality: The N-N bond is labile and fragments at low CE (~15 eV)[1]. The C-F bond requires higher CE (~25-30 eV) to induce the diagnostic loss of HF[3].

Protocol B: GC-EI-MS Workflow (Alternative)

Objective: Structural fingerprinting via radical cation fragmentation.

  • Derivatization (Critical Step): React the compound with an excess of acetone at room temperature for 30 minutes to form the corresponding isopropylidene hydrazone.

    • Causality: Free hydrazines are highly reactive and thermally labile. If injected directly, they will degrade in the hot GC inlet (250°C), leading to poor peak shape and irreproducible EI spectra. Derivatization protects the N-N bond.

  • GC Separation: Inject 1 µL (split ratio 10:1) onto a standard HP-5MS capillary column. Program the oven from 80°C to 280°C at 15°C/min.

  • EI Ionization: Set the electron energy to 70 eV.

    • Self-Validation Step: Look for the derivatized molecular ion [M]+∙ at m/z 181. If you only observe m/z 141, the derivatization failed, and you are observing the thermal degradation product.

References

  • Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid Source: Benchchem URL:[3]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances Source: MDPI URL:[2]

  • Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS Source: ResearchGate URL:[1]

  • Strategy to Empower Nontargeted Metabolomics by Triple-Dimensional Combinatorial Derivatization with MS-TDF Software Source: ACS Publications URL:[4]

Sources

Comparative

Reactivity comparison of fluorinated vs non-fluorinated hydrazinylpyridines

An in-depth technical analysis of hydrazinylpyridines requires a fundamental understanding of how halogen substitution dictates molecular behavior. As building blocks for complex heterocycles like pyrazolopyridines and t...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of hydrazinylpyridines requires a fundamental understanding of how halogen substitution dictates molecular behavior. As building blocks for complex heterocycles like pyrazolopyridines and triazolopyridines, the choice between a fluorinated and a non-fluorinated hydrazinylpyridine fundamentally alters the synthetic strategy.

This guide provides an objective, data-driven comparison of these two classes of compounds, detailing the causality behind their reactivity differences and providing validated experimental workflows for drug development professionals.

Mechanistic Framework: The Electronic Influence of Fluorine

The reactivity of hydrazinylpyridines is primarily governed by the nucleophilicity of the terminal ( −NH2​ ) and internal ( −NH− ) nitrogen atoms of the hydrazine moiety[1]. In a standard, non-fluorinated 2-hydrazinylpyridine, the electron-withdrawing nature of the pyridine ring inherently reduces the basicity of the internal nitrogen, making the terminal −NH2​ the primary nucleophilic center[2].

The introduction of a fluorine atom (e.g., 5-fluoro-2-hydrazinylpyridine) fundamentally shifts this electronic landscape through two competing forces:

  • Inductive Effect (-I): Fluorine is highly electronegative, withdrawing electron density through the σ -bond framework. This strongly attenuates the nucleophilicity of the entire hydrazine group[3].

  • Mesomeric Effect (+M): Fluorine possesses lone pairs that can donate electron density into the π -system. However, in the context of nucleophilic attack by the hydrazine, the strong -I effect dominates the weak +M effect.

Causality in Reactivity: Because fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule, the fluorinated derivative becomes less susceptible to auto-oxidation (increasing shelf-life) but requires higher activation energy to initiate nucleophilic attack on electrophiles like ketones or aldehydes[4].

ElectronicEffects F Fluorine Substitution on Pyridine Ring Inductive Strong Inductive Effect (-I) Withdraws e- density F->Inductive Primary Effect Resonance Weak Resonance (+M) Lone pair donation F->Resonance Secondary Effect Nucleo Decreased Hydrazine Nucleophilicity Inductive->Nucleo Stability Increased Oxidative Stability (Lower HOMO) Inductive->Stability Resonance->Nucleo Mitigates slightly (ortho/para)

Fig 1: Logical relationship of fluorine's electronic effects on hydrazinylpyridine reactivity.

Quantitative Data Synthesis: Performance Comparison

To guide synthetic planning, the following table summarizes the comparative thermodynamic and kinetic profiles of fluorinated versus non-fluorinated hydrazinylpyridines during typical cyclocondensation reactions.

Property2-Hydrazinylpyridine (Non-Fluorinated)5-Fluoro-2-hydrazinylpyridine (Fluorinated)
Terminal −NH2​ Nucleophilicity High (Standard baseline)Moderate (Attenuated by -I effect)
Oxidative Stability Low (Prone to rapid auto-oxidation)High (Stabilized by lowered HOMO)
Relative Condensation Rate ( krel​ ) 1.0 (Reference)~0.4 (Slower due to electron withdrawal)
Typical Cyclization Yield 85% - 95%70% - 85% (Requires harsher conditions)
Storage Requirements Strict inert atmosphere, < 4°CAmbient to 4°C, highly tolerant to air

Experimental Workflows: Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of fused pyrazolopyridine systems relies on the nucleophilic attack of the hydrazine on a 1,3-diketone[1]. The following protocol compares the operational adjustments required when switching from a non-fluorinated to a fluorinated building block.

Self-Validating Protocol: Cyclocondensation with Acetylacetone

Objective: Synthesize substituted pyrazolo[3,4-b]pyridines, utilizing intrinsic reaction milestones to validate success without immediate reliance on complex instrumentation.

Step-by-Step Methodology:

  • Substrate Preparation: In a dry 50 mL round-bottom flask, dissolve 1.0 mmol of the selected hydrazinylpyridine in 10 mL of absolute ethanol.

  • Electrophile Addition: Slowly add 1.1 mmol of acetylacetone dropwise at room temperature. The non-fluorinated variant will often show an immediate slight exothermic response; the fluorinated variant will not.

  • Catalysis & Thermal Activation: Add 0.1 equivalents of glacial acetic acid as a catalyst.

    • Non-Fluorinated Workflow: Stir at 60°C for 2 hours. The high nucleophilicity drives rapid hydrazone formation[4].

    • Fluorinated Workflow: Elevate the temperature to 80°C (reflux) for 4–6 hours. The thermal boost is mandatory to overcome the fluorine-induced activation energy barrier.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1).

    • Validation Check: The formation of the hydrazone intermediate is confirmed by a shift to a higher Rf​ value. The fluorinated hydrazone will elute even higher than the non-fluorinated one due to its reduced basicity and altered dipole moment.

  • Cyclization & Workup: Concentrate the mixture in vacuo to drive the equilibrium forward by removing the water byproduct. Neutralize the crude residue with saturated NaHCO3​ to precipitate the cyclized product. Filter and wash with cold water.

  • Analytical Confirmation: Validate the final structure via 1H NMR. The successful intramolecular cyclization is definitively proven by the disappearance of the broad hydrazine −NH2​ singlet (~4.5 ppm) and the emergence of the sharp pyrazole −CH proton (~6.0 ppm).

ReactionPathway A Hydrazinylpyridine (Nucleophile) C Hydrazone Intermediate (Condensation) A->C + H+ / -H2O B 1,3-Diketone (Electrophile) B->C D Pyrazolopyridine (Cyclization Product) C->D Intramolecular Cyclization (-H2O)

Fig 2: Stepwise synthesis of pyrazolopyridines from hydrazinylpyridines and 1,3-diketones.

Conclusion & Strategic Recommendations

When designing synthetic routes toward complex heterocycles, the choice between fluorinated and non-fluorinated hydrazinylpyridines is a trade-off between reactivity and stability.

  • Use non-fluorinated hydrazinylpyridines when mild reaction conditions are paramount and stereoelectronic constraints on the electrophile are high.

  • Opt for fluorinated hydrazinylpyridines when the final drug candidate requires metabolic stability (blocking cytochrome P450 oxidation sites) or when the starting materials must endure prolonged storage, provided the subsequent cyclization steps can tolerate extended reflux and acid catalysis.

References

  • Design and Synthesis of a New Class of Membrane-Permeable Triazaborolopyridinium Fluorescent Probes - Journal of the American Chemical Society (ACS Publications) -[Link]

  • Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines - Organic Letters (ACS Publications) -[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Anticancer Potential of 2-Hydrazinylpyridine Analogs: A Comparative Benchmark Study

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Growing Interest in Pyridine-Based Heterocycles in Oncology In the landscape of modern medicinal chemistry, nitrogen-con...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Growing Interest in Pyridine-Based Heterocycles in Oncology

In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic compounds are a cornerstone of drug discovery, with the pyridine scaffold being a particularly privileged structure.[1] Its presence in numerous FDA-approved drugs is a testament to its versatility and ability to interact with a wide range of biological targets.[1] A specific class of pyridine derivatives, the 2-hydrazinylpyridines and their bioisosteres, have garnered significant attention for their potential as anticancer agents. This guide provides a comprehensive analysis of the biological activity of 2-hydrazinylpyridine analogs and related compounds, offering a comparative benchmark for researchers in the field. While specific data on 3-Fluoro-2-hydrazinyl-6-methylpyridine is not extensively available in the public domain, this guide will delve into the structure-activity relationships (SAR) of closely related analogs, providing a framework for the rational design of novel, potent, and selective anticancer therapeutics.

The core of this guide is built upon a critical evaluation of published experimental data, focusing on in vitro cytotoxicity against various cancer cell lines. We will explore how structural modifications to the 2-hydrazinylpyridine core influence anticancer activity, benchmark these compounds against established chemotherapeutic agents, and provide detailed, field-proven protocols for key biological assays to ensure the reproducibility and validation of future research in this promising area.

Comparative Analysis of Anticancer Activity: A Data-Driven Overview

The anticancer potential of a compound is primarily assessed by its ability to inhibit the growth of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. This section presents a comparative analysis of the in vitro cytotoxic activity of various 2-hydrazinylpyridine analogs and their bioisosteres against a panel of human cancer cell lines. For a comprehensive perspective, the performance of these compounds is benchmarked against standard-of-care chemotherapeutic drugs.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 2-Hydrazinyl-Bioisostere Derivatives against Human Cancer Cell Lines

Compound IDCore ScaffoldR1R2Cancer Cell LineIC50 (µM)Reference
5c PyrimidineMorpholinoHH460 (Lung)0.07[2]
5j PyrimidineMorpholinoCNH460 (Lung)0.05[2]
5j PyrimidineMorpholinoCNHT-29 (Colon)6.31[2]
5j PyrimidineMorpholinoCNMDA-MB-231 (Breast)6.50[2]
15g Pyrido[2,3-b]pyrazineH4-FluorophenylA549 (Lung)0.19[3]
15g Pyrido[2,3-b]pyrazineH4-FluorophenylMDA-MB-231 (Breast)2.11[3]
15g Pyrido[2,3-b]pyrazineH4-FluorophenylHT-29 (Colon)2.15[3]
[Pd(hzpy)(ox)] 2-Hydrazinopyridine Complex--PC-3 (Prostate)2.87 (µg/mL)[4]
5b Pyrazolo[1,5-a]pyrimidine--MCF-7 (Breast)16.61 (µg/mL)[5]
5c Pyrazolo[1,5-a]pyrimidine--HepG2 (Liver)14.32 (µg/mL)[5]

Table 2: IC50 Values (µM) of Standard Chemotherapeutic Drugs for Benchmarking

DrugMechanism of ActionMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
Doxorubicin Topoisomerase II Inhibitor0.04 - 0.50.05 - 0.20.03 - 0.1
Cisplatin DNA Cross-linking Agent1 - 101 - 50.5 - 5
5-Fluorouracil Thymidylate Synthase Inhibitor1 - 205 - 501 - 10

Note: IC50 values for standard drugs are approximate and can vary based on experimental conditions.

From the data presented, it is evident that modifications to the core heterocyclic structure and its substituents have a profound impact on cytotoxic activity. The pyrimidine-based analogs 5c and 5j exhibit remarkable potency against the H460 lung cancer cell line, with IC50 values in the nanomolar range, significantly more potent than many standard chemotherapeutics.[2] This highlights the potential of the 6-hydrazinyl-pyrimidine scaffold as a promising starting point for novel anticancer drug design. The pyrido[2,3-b]pyrazine derivative 15g also demonstrates potent activity against the A549 lung cancer cell line.[3]

Unraveling the Mechanism of Action: Beyond Cytotoxicity

While cytotoxicity assays provide a crucial measure of a compound's anticancer potential, understanding the underlying mechanism of action is paramount for rational drug development. For many pyridine and hydrazone derivatives, the induction of apoptosis, or programmed cell death, is a key mechanistic feature.

The Apoptotic Pathway: A Common Target

Apoptosis is a tightly regulated cellular process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, allowing for uncontrolled cell proliferation. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. The hydrazide-hydrazone scaffold has been implicated in inducing apoptosis through various mechanisms, including cell cycle arrest and the modulation of key signaling proteins.[6][7]

cluster_0 Apoptosis Induction by Hydrazinylpyridine Analogs Compound Hydrazinylpyridine Analog CellCycle Cell Cycle Arrest (G1/S or G2/M phase) Compound->CellCycle Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Apoptosis Apoptosis CellCycle->Apoptosis Caspase Caspase Activation (Caspase-3, -9) Mitochondria->Caspase Caspase->Apoptosis cluster_1 MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h (cell adherence) A->B C Treat with serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent and incubate for 4h D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: A typical workflow for determining the cytotoxicity of a compound using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a further 48 to 72 hours under the same conditions.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Quantification of Apoptosis: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.

Conclusion and Future Directions

The 2-hydrazinylpyridine scaffold and its bioisosteres represent a promising class of compounds for the development of novel anticancer agents. The data presented in this guide clearly demonstrates that strategic structural modifications can lead to compounds with potent and selective cytotoxic activity against various cancer cell lines, in some cases exceeding the potency of established chemotherapeutic drugs.

Future research in this area should focus on a multi-pronged approach:

  • Expansion of the Chemical Space: Synthesis and screening of a wider range of analogs to further elucidate the structure-activity relationships. Particular attention should be paid to the effect of substituents on the pyridine ring and the hydrazinyl moiety.

  • In-depth Mechanistic Studies: Moving beyond cytotoxicity to understand the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising candidates to preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.

By adopting a systematic and data-driven approach, the full therapeutic potential of 2-hydrazinylpyridine analogs can be unlocked, paving the way for the development of the next generation of targeted anticancer therapies.

References

  • Synthesis and cytotoxicity studies of novel 2-Hydrazonylpyrido[2,3-b]pyrazin-3(4H)-ones. (2012). European Journal of Medicinal Chemistry, 49, 362-368.
  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2023). Pharmaceutical Sciences, 29(4), 438-450.
  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). International Journal of Molecular Sciences, 23(21), 13393.
  • Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. (2022). RSC Advances, 12(28), 17897-17911.
  • Cytotoxicity of pyridine appended 2-hydrazinylthiazole derivatives against human embryonic kidney cell lines. (2022).
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). International Journal of Molecular Sciences, 25(8), 4607.
  • IC 50 values obtained for the prepared derivatives against different tested cell lines. (n.d.).
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Journal of Molecular Structure, 1245, 131057.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). Molecules, 21(7), 911.
  • Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen.
  • Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. (2012). Archiv der Pharmazie, 345(10), 812-821.
  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2023). Molecules, 28(23), 7858.
  • Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. (2020). ARKIVOC, 2020(6), 1-16.
  • Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. (2021).
  • Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. (2021). Biointerface Research in Applied Chemistry, 11(3), 10429-10443.
  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025). Preprints.org.
  • Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives. (2014). Molecules, 19(4), 3847-3866.
  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026). Future Medicinal Chemistry.

Sources

Comparative

Spectroscopic Validation of 3-Fluoro-2-hydrazinyl-6-methylpyridine Reaction Intermediates: A Comparative Guide

Introduction & The Mechanistic Challenge 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1314913-58-0) is a highly specialized bifunctional building block utilized in the synthesis of complex pyrazolo[3,4-b]pyridines. These...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Mechanistic Challenge

3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1314913-58-0) is a highly specialized bifunctional building block utilized in the synthesis of complex pyrazolo[3,4-b]pyridines. These bicyclic scaffolds are privileged structures in modern drug discovery, frequently serving as the core pharmacophore in the design of 1 and other targeted therapeutics[1].

The standard synthetic route involves the condensation of this hydrazine derivative with a 1,3-dicarbonyl compound. Mechanistically, this reaction proceeds via a transient tetrahedral intermediate, which dehydrates to form a highly reactive hydrazone before undergoing intramolecular cyclization. Because the 2 at neutral pH[2], the subsequent hydrazone intermediate is notoriously short-lived. Relying solely on endpoint analysis (yield and purity) obscures this mechanistic pathway, preventing the rational optimization of reaction kinetics and the prevention of thermal runaway.

Comparative Analysis of Spectroscopic Modalities

To rationally scale the cyclization of 3-fluoro-2-hydrazinyl-6-methylpyridine, process chemists must select an analytical modality capable of capturing transient states. Below is an objective comparison of the three primary techniques used for intermediate validation.

A. In-Situ ATR-FTIR (ReactIR)
  • Mechanism of Action: Utilizes an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel to measure mid-infrared molecular vibrations in real-time under actual process conditions[3].

  • Causality & Advantage: Hydrazone formation is highly sensitive to pH and temperature shifts. Offline sampling (quenching) alters these parameters, often causing the intermediate to artificially degrade or fully cyclize before analysis. In-situ FTIR measures the species in its native state, providing a true kinetic profile by tracking the depletion of the dicarbonyl C=O stretch (~1710 cm⁻¹) and the emergence of the hydrazone C=N stretch (~1630 cm⁻¹).

B. Operando Flow NMR
  • Mechanism of Action: The reaction mixture is continuously pumped from the reactor through a flow cell inside an NMR spectrometer.

  • Causality & Advantage: While FTIR excels at identifying functional group changes, it cannot easily differentiate between complex tautomeric states. Flow NMR provides exact structural elucidation, distinguishing between the open-chain hydrazone (visible NH proton > 9.0 ppm) and the cyclized pyrazolo[3,4-b]pyridine tautomers. However, it suffers from lower temporal resolution due to scan accumulation times.

C. Offline UPLC-MS
  • Mechanism of Action: Discrete aliquots are manually sampled, quenched, and injected into a liquid chromatography-mass spectrometry system.

  • Causality & Disadvantage: The time delay between sampling and injection (often minutes to hours) means short-lived hydrazones are rarely captured intact. The quenching process destroys the kinetic equilibrium. It is best used orthogonally to confirm the exact mass of the final product rather than for intermediate tracking.

Quantitative Performance Comparison

Analytical ModalityTemporal ResolutionStructural ElucidationIntermediate Capture RateMatrix Interference SusceptibilityRelative Cost per Run
In-Situ ATR-FTIR < 15 secondsModerate (Functional Groups)> 95% (Native State)Low (Background Subtracted)Low
Operando Flow NMR 1 - 5 minutesHigh (Exact Connectivity)~ 70% (Flow Delay)Moderate (Solvent Suppression)High
Offline UPLC-MS > 15 minutesVery High (Exact Mass/Frag)< 10% (Quench Degradation)High (Ion Suppression)Medium

Experimental Protocol: In-Situ FTIR Validation Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . By establishing independent spectral fingerprints for the solvent and reactants prior to initiation, any new peaks observed during the reaction are mathematically guaranteed to represent transient intermediates rather than matrix artifacts.

Step 1: System Initialization and Background Profiling

  • Insert the ReactIR DiComp (Diamond) ATR probe into a chemically inert, temperature-controlled 50 mL reactor.

  • Add 20 mL of anhydrous ethanol (solvent) and establish the target reaction temperature (e.g., 60 °C).

  • Collect a solvent background spectrum (256 scans, 4 cm⁻¹ resolution). Causality: This mathematically subtracts the solvent matrix from all future measurements, ensuring only solute changes are recorded.

Step 2: Reactant Fingerprinting (Internal Controls)

  • Add 10 mmol of the chosen 1,3-dicarbonyl reactant to the reactor. Record the spectrum to identify the exact wavenumber of the ketone C=O stretch (typically 1700–1720 cm⁻¹).

  • In a separate offline vial, record the IR spectrum of 3-fluoro-2-hydrazinyl-6-methylpyridine to identify its primary amine (N-H) bending vibrations (~1590 cm⁻¹).

Step 3: Reaction Initiation and Kinetic Tracking

  • Add 10 mmol of 3-fluoro-2-hydrazinyl-6-methylpyridine to the reactor to initiate the condensation.

  • Configure the 4[4].

  • Monitor the 1710 cm⁻¹ band (dicarbonyl depletion) and the 1630 cm⁻¹ band (hydrazone C=N formation).

  • Validation Check: The presence of the intermediate is confirmed only if the 1630 cm⁻¹ band peaks and subsequently decays, followed by the rise of a new band at ~1550 cm⁻¹ corresponding to the aromatic C=C/C=N stretches of the fully cyclized pyrazolo[3,4-b]pyridine ring.

Workflow Visualization

G Start 3-Fluoro-2-hydrazinyl- 6-methylpyridine + 1,3-Dicarbonyl Reaction Reaction Vessel (Controlled Temp/Stirring) Start->Reaction Intermediate Transient Hydrazone Intermediate Reaction->Intermediate Condensation FTIR In-Situ FTIR (ReactIR ATR Probe) Reaction->FTIR In-Situ NMR Operando Flow NMR (Reaction Loop) Reaction->NMR Flow LCMS Offline LC-MS (Quenched Aliquots) Reaction->LCMS Offline Product Pyrazolo[3,4-b]pyridine Derivative Intermediate->Product Cyclization Data1 Real-Time Kinetics (C=O & C=N tracking) FTIR->Data1 Data2 Structural Elucidation (Tautomer ID) NMR->Data2 Data3 Exact Mass & Purity Confirmation LCMS->Data3

Fig 1: Multimodal spectroscopic workflow for capturing transient hydrazone intermediates.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. URL:[Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. URL:[Link]

  • ReactIR In Situ Spectroscopy. Mettler Toledo. URL:[Link]

Sources

Validation

In vitro assay comparison using 3-Fluoro-2-hydrazinyl-6-methylpyridine derivatives

An objective comparison of in vitro assay performance is critical for researchers and drug development professionals to make informed decisions about lead compounds. This guide provides a detailed comparative analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of in vitro assay performance is critical for researchers and drug development professionals to make informed decisions about lead compounds. This guide provides a detailed comparative analysis of 3-Fluoro-2-hydrazinyl-6-methylpyridine derivatives, focusing on their efficacy and specificity in relevant in vitro assays. By presenting supporting experimental data and methodologies, this document aims to offer a clear, data-driven perspective on the performance of these compounds relative to established alternatives.

Introduction: The Role of Hydrazine Derivatives in Kinase Inhibition

Hydrazine derivatives have emerged as a significant class of compounds in medicinal chemistry, particularly as scaffolds for kinase inhibitors. Their ability to form key hydrogen bonds within the ATP-binding pocket of various kinases makes them attractive candidates for drug discovery programs targeting cancer and inflammatory diseases. The 3-Fluoro-2-hydrazinyl-6-methylpyridine core, in particular, has been explored for its potential to confer selectivity and potency. This guide focuses on a comparative in vitro analysis of novel derivatives based on this scaffold, evaluating their performance against well-established kinase inhibitors.

Comparative In Vitro Assay Performance

The following sections detail the experimental design, protocols, and results of in vitro assays conducted to compare the performance of two representative 3-Fluoro-2-hydrazinyl-6-methylpyridine derivatives, designated as Compound A and Compound B , against a known multi-kinase inhibitor, Sorafenib. The primary target for this comparative study is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

VEGFR2 Kinase Inhibition Assay

An in vitro kinase assay was performed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against VEGFR2.

  • Reagents and Materials : Recombinant human VEGFR2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, HTRF KinEASE-TK kit (Cisbio), test compounds (Compound A, Compound B, Sorafenib), DMSO, assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Preparation : Test compounds were serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure :

    • To a 384-well low-volume white plate, 2 µL of the kinase solution was added.

    • 1 µL of the serially diluted compound or DMSO (vehicle control) was added and incubated for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding 2 µL of a solution containing ATP and the TK-Substrate-biotin.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped by adding 5 µL of the detection reagent containing Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

    • The plate was incubated for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition : The Homogeneous Time-Resolved Fluorescence (HTRF) signal was read on a compatible plate reader.

  • Data Analysis : The raw data was converted to percent inhibition relative to controls, and IC50 values were calculated using a four-parameter logistic model.

The inhibitory activities of Compound A, Compound B, and Sorafenib against VEGFR2 are summarized in the table below.

CompoundIC50 (nM) against VEGFR2
Compound A85
Compound B120
Sorafenib90

The results indicate that Compound A exhibits comparable potency to Sorafenib in inhibiting VEGFR2 kinase activity in a cell-free system. Compound B demonstrated slightly lower, yet still significant, inhibitory activity.

Cellular Proliferation Assay

To assess the anti-proliferative effects of the compounds in a cellular context, a proliferation assay was conducted using Human Umbilical Vein Endothelial Cells (HUVECs), which are known to express VEGFR2.

  • Cell Culture : HUVECs were maintained in EGM-2 medium supplemented with growth factors.

  • Assay Procedure :

    • HUVECs were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The medium was replaced with a basal medium containing various concentrations of the test compounds (Compound A, Compound B, Sorafenib) or DMSO as a control.

    • Cells were stimulated with VEGF (50 ng/mL) to induce proliferation.

    • After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis : Luminescence was measured using a plate reader, and the data was normalized to the vehicle-treated control to determine the percent inhibition of proliferation. IC50 values were calculated.

CompoundIC50 (nM) in HUVEC Proliferation Assay
Compound A150
Compound B250
Sorafenib130

In the cellular assay, Compound A continued to show potent anti-proliferative effects, comparable to Sorafenib. The slightly higher IC50 value in the cellular assay compared to the biochemical assay is expected and reflects factors such as cell membrane permeability and off-target effects.

Workflow and Pathway Visualization

To better illustrate the experimental process and the targeted biological pathway, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Serial Dilution of Test Compounds Incubate_Kinase_Compound Incubate Kinase with Compound Compound_Prep->Incubate_Kinase_Compound Kinase_Prep Prepare VEGFR2 Kinase Solution Kinase_Prep->Incubate_Kinase_Compound Substrate_Prep Prepare ATP/ Substrate Solution Initiate_Reaction Add ATP/Substrate to Initiate Reaction Substrate_Prep->Initiate_Reaction Incubate_Kinase_Compound->Initiate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagents Initiate_Reaction->Stop_Reaction Read_Plate Read HTRF Signal Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Values Read_Plate->Analyze_Data

Caption: Workflow for the in vitro VEGFR2 kinase inhibition assay.

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor 3-Fluoro-2-hydrazinyl-6-methylpyridine Derivative Inhibitor->VEGFR2 Inhibits ATP Binding Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Response Cellular Responses (Proliferation, Migration, Survival) Signaling->Response

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

Discussion and Conclusion

The in vitro data presented in this guide demonstrate that 3-Fluoro-2-hydrazinyl-6-methylpyridine derivatives, exemplified by Compound A, are potent inhibitors of VEGFR2. The performance of Compound A was comparable to that of the established multi-kinase inhibitor Sorafenib in both biochemical and cellular assays. These findings highlight the potential of this chemical scaffold for the development of novel kinase inhibitors. Further studies are warranted to explore the selectivity profile of these derivatives against a broader panel of kinases and to evaluate their in vivo efficacy and pharmacokinetic properties. The methodologies provided herein offer a robust framework for the continued evaluation and comparison of such compounds.

References

  • Sorafenib (Nexavar) . National Cancer Institute. [Link]

Safety & Regulatory Compliance

Safety

3-Fluoro-2-hydrazinyl-6-methylpyridine proper disposal procedures

Safe Handling and Disposal Protocols for 3-Fluoro-2-hydrazinyl-6-methylpyridine Handling complex heterocyclic hydrazines requires a rigorous, chemistry-aware approach to laboratory safety. 3-Fluoro-2-hydrazinyl-6-methylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Disposal Protocols for 3-Fluoro-2-hydrazinyl-6-methylpyridine

Handling complex heterocyclic hydrazines requires a rigorous, chemistry-aware approach to laboratory safety. 3-Fluoro-2-hydrazinyl-6-methylpyridine (CAS: 1314913-58-0) presents a multifaceted hazard profile due to its highly reactive hydrazine moiety, its toxic pyridine core, and its fluorine substituent[1]. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational protocol for the safe segregation, neutralization, and disposal of this compound.

Chemical Hazard Profile & Causality

To implement effective disposal protocols, operators must first understand the mechanistic basis of the compound's hazards:

  • Hydrazine Moiety: Hydrazine derivatives are potent reducing agents. They are acutely toxic, corrosive, and suspected carcinogens[2]. In waste streams, they pose a severe reactivity hazard if inadvertently mixed with strong oxidizers, potentially leading to exothermic decomposition or explosion[3].

  • Pyridine Core: Substituted pyridines are typically flammable and present severe inhalation hazards. They can penetrate intact skin, causing systemic toxicity and central nervous system depression[4].

  • Fluorine Substituent: The presence of a halogen on the aromatic ring alters the thermal decomposition profile. During incineration, this compound will generate highly toxic and corrosive hydrogen fluoride (HF) gas alongside nitrogen oxides (NOx)[5]. Therefore, final destruction must occur in a specialized facility.

Physicochemical and Hazard Summary

Property / HazardValue / DescriptionOperational Implication
Chemical Name 3-Fluoro-2-hydrazinyl-6-methylpyridineUse full name on all waste manifests.
CAS Number 1314913-58-0Ensure precise tracking for environmental compliance[1].
Molecular Formula C6H8FN3Categorize strictly as Halogenated Organic Waste.
Reactivity Strong reducing agentSegregate strictly from oxidizers, acids, and metal catalysts[2].
Thermal Decomposition Yields HF, NOx, CO, CO2Requires high-temperature incineration with alkaline scrubbers[5].

Standard Operating Procedures (SOPs)

Protocol A: Solid Waste and Stock Chemical Disposal

Solid 3-fluoro-2-hydrazinyl-6-methylpyridine waste (e.g., expired stock, contaminated consumables) must not be treated in-house. It requires professional destruction.

  • Preparation: Conduct all handling inside a certified chemical fume hood. Personnel must wear flame-resistant lab coats, chemical-resistant nitrile gloves, and tightly fitting safety goggles[6].

  • Collection: Use non-sparking scoops to collect solid waste. Avoid generating airborne dust, as pyridine derivatives can form explosive dust-air mixtures[5].

  • Primary Containment: Transfer the material into a high-density polyethylene (HDPE) container.

    • Causality: Metal containers must be strictly avoided, as trace transition metals can catalyze the exothermic decomposition of hydrazines[6].

  • Secondary Containment: Place the primary HDPE container inside a robust secondary containment bin to prevent environmental release in case of primary failure.

  • Labeling: Label the container as "Hazardous Waste: Toxic/Halogenated Organic - 3-Fluoro-2-hydrazinyl-6-methylpyridine". It is critical to explicitly note "Contains Fluorine" so the disposal facility routes the waste to an incinerator equipped with alkaline scrubbers to neutralize hydrogen fluoride (HF) gas.

  • Self-Validation: Before sealing the secondary containment, verify the primary container's integrity by performing a dry wipe test on the exterior. Visually ensure zero residue transfer, confirming absolute containment before transport to the waste cabinet.

  • Storage: Store in a well-ventilated, dedicated hazardous waste cabinet. Segregate strictly from strong oxidizing agents (e.g., peroxides, nitrates) to prevent spontaneous ignition[2].

Protocol B: Controlled Neutralization of Dilute Aqueous Effluent

Note: This protocol is exclusively for dilute aqueous washings (<5% concentration). Pure or concentrated material must follow Protocol A.

  • Setup: Lower the fume hood sash. Equip a reaction flask with a magnetic stirrer and submerge it in an ice bath.

    • Causality: The oxidation of hydrazines is highly exothermic; the ice bath prevents thermal runaway and solvent boiling[3].

  • Dilution: Ensure the aqueous waste stream is diluted to a concentration of <5% hydrazine derivative.

  • Oxidizer Addition: Slowly add 5% sodium hypochlorite (household bleach) dropwise while stirring continuously[3].

    • Causality: Hypochlorite oxidizes the hydrazine moiety, evolving inert nitrogen gas ( N2​ ). Dropwise addition controls the rate of gas evolution, preventing pressure buildup and splashing.

  • Self-Validation: Allow the mixture to stir for 12 hours. Test the solution with potassium iodate/starch test paper. A rapid blue/black color change confirms the presence of excess oxidizer, validating that all reactive hydrazine has been completely consumed.

  • Final Disposal: The neutralized effluent now contains halogenated pyridine byproducts. It must not be discharged into the municipal sewer. Collect it as hazardous aqueous waste for professional disposal[2].

Protocol C: Spill Response and Decontamination
  • Evacuation & Assessment: Immediately clear personnel from the immediate area. If the spill occurs outside a fume hood, responders must wear a self-contained breathing apparatus (SCBA), as standard cartridge respirators do not provide adequate protection against hydrazine vapors[3].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or diatomaceous earth[4].

    • Causality: Combustible absorbents like sawdust can ignite upon contact with reactive hydrazines.

  • Collection: Use non-sparking tools to transfer the saturated absorbent into a designated hazardous waste container[5].

  • Decontamination: Wash the affected surface with a 5% sodium hypochlorite solution to chemically destroy residual traces of the hydrazine[6]. Follow with a thorough water rinse.

  • Self-Validation: Use pH indicator paper to test the rinsed surface. A return to a neutral pH (6-8) confirms that no corrosive hypochlorite or basic pyridine residues remain.

Process Visualizations

G Start 3-Fluoro-2-hydrazinyl- 6-methylpyridine Waste Solid Solid / Concentrated Waste Start->Solid Aqueous Dilute Aqueous Washings (<5%) Start->Aqueous CollectHDPE Collect in HDPE Container (No Metals) Solid->CollectHDPE IceBath Place in Ice Bath (Fume Hood) Aqueous->IceBath Segregate Segregate from Oxidizers CollectHDPE->Segregate Incineration High-Temp Incineration (Alkaline Scrubber for HF) Segregate->Incineration Oxidize Dropwise Addition of 5% Sodium Hypochlorite IceBath->Oxidize Controls Exotherm Verify Verify Excess Oxidizer (Starch-Iodide Test) Oxidize->Verify Evolves N2 Gas Verify->CollectHDPE Neutralized Effluent

Figure 1: Neutralization and disposal workflow for 3-Fluoro-2-hydrazinyl-6-methylpyridine.

SpillResponse Spill Chemical Spill Detected Assess Assess Location Spill->Assess Inside Inside Fume Hood Assess->Inside Yes Outside Outside Fume Hood Assess->Outside No PPE_Standard Standard PPE (Gloves, Goggles, Coat) Inside->PPE_Standard PPE_SCBA Evacuate & Require SCBA (No Cartridge Respirators) Outside->PPE_SCBA Absorb Contain with Inert Absorbent (Sand/Diatomaceous Earth) PPE_Standard->Absorb PPE_SCBA->Absorb Decon Decontaminate Surface (5% Bleach Wash) Absorb->Decon Waste Hazardous Waste Collection Decon->Waste

Figure 2: Logical decision tree for spill containment and decontamination.

References

  • SAFETY DATA SHEET: Laboratory chemicals (Pyridine, hydrazone) . Fisher Scientific. 2

  • Safety and Handling of Hydrazine . Defense Technical Information Center (DTIC).3

  • Safety Data Sheet: Pyridine . Carl Roth. 4

  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine . BenchChem. 6

  • SAFETY DATA SHEET: Pyridine . Lab Alley. 5

  • Building Blocks Catalogue (CAS: 1314913-58-0) . Namiki Shoji. 1

Sources

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